molecular formula C11H8FN B8728431 4-(2-Fluorophenyl)pyridine CAS No. 89346-50-9

4-(2-Fluorophenyl)pyridine

Cat. No.: B8728431
CAS No.: 89346-50-9
M. Wt: 173.19 g/mol
InChI Key: SVKRUYRFORNEGX-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Pyridines in Organic Chemistry

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal and agrochemical chemistry. nih.gov Fluorine's presence can significantly alter a compound's physicochemical properties, such as its lipophilicity, bioavailability, and metabolic stability. nih.govsmolecule.com Fluorinated pyridines, a class of heterocyclic compounds, are of particular interest due to their prevalence in pharmaceuticals, materials science, and agriculture. nih.gov The pyridine (B92270) ring is a key structural motif in many biologically active molecules, and the addition of fluorine can enhance their therapeutic potential. ontosight.aiuni-muenster.de The introduction of a difluoromethyl group, for instance, is of particular interest in drug research as it often dictates the properties of bioactive molecules. uni-muenster.de

Rationale for Focused Research on 4-(2-Fluorophenyl)pyridine

The specific compound, this compound, and its derivatives are subjects of focused research due to their potential as versatile building blocks in various scientific fields. The unique electronic properties conferred by the fluorine atom and its position on the phenyl ring can influence the molecule's reactivity and biological activity. smolecule.com The fluorophenyl group can participate in hydrophobic interactions with proteins, while the pyridine ring can engage in hydrogen bonding and π-π stacking, making these compounds promising candidates for interacting with biological targets. ontosight.ai Research into derivatives like this compound-2-carboxylic acid has highlighted their potential in drug discovery, particularly in developing inhibitors for enzymes such as acetylcholinesterase and protein kinases. smolecule.com

Current Research Landscape and Knowledge Gaps for this compound

The current research landscape for fluorinated pyridines is active, with ongoing efforts to develop new and efficient synthetic methods. nih.govacs.orgacs.org While significant progress has been made in the synthesis of various fluorinated pyridines, there are still limited data available for specific isomers like 2- and 4-(fluoromethyl)pyridines, making them attractive subjects for further investigation. nih.gov A notable challenge in this area is the site-selective introduction of fluorinated groups into the pyridine ring. uni-muenster.deacs.org For instance, the direct difluoromethylation of the pyridine ring at the meta-position has been a particularly difficult problem to solve. uni-muenster.de

Recent studies have explored the synthesis of derivatives of this compound. For example, the synthesis of this compound-2-carboxylic acid often starts with 2-pyridinecarboxylic acid and 2-fluorobenzaldehyde. smolecule.com Another area of investigation involves the synthesis of organometallic complexes using derivatives like N-(4-fluorophenyl)pyridine-2-carbothioamide to explore their potential anticancer activities. mdpi.com Despite these advancements, a comprehensive understanding of the full range of chemical reactivity and potential applications for this compound and its derivatives remains an area with knowledge gaps that require further exploration.

Scope and Objectives of Research Endeavors on this compound

The primary objectives of research on this compound and its analogues are multifaceted. A significant focus is on the development of novel and efficient synthetic methodologies to access these compounds and their derivatives. nih.govuni-muenster.deacs.orgacs.org This includes exploring various catalytic systems and reaction conditions to achieve high yields and regioselectivity. acs.orgchemicalbook.com

Another key objective is the investigation of the chemical and physical properties of these compounds. This involves detailed characterization using techniques like NMR spectroscopy and X-ray crystallography to understand their structural features. mdpi.comiucr.org Furthermore, research aims to explore the biological activities of these compounds, particularly their potential as pharmaceuticals. smolecule.comontosight.ai This includes studying their interactions with biological targets to elucidate their mechanisms of action. smolecule.comontosight.ai The ultimate goal is to leverage the unique properties of the fluorine atom to design and synthesize new molecules with enhanced efficacy and selectivity for various applications, from medicine to materials science. nih.govsmolecule.com

Interactive Data Table for this compound and its Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound89346-50-9C₁₁H₈FN173.19
This compound-2-carboxylic acid1214363-26-4C₁₂H₈FNO₂217.19
This compound-2-carbonitrile1219454-74-6C₁₂H₇FN₂200.20
2-Chloro-4-(4-fluorophenyl)pyridine883874-84-8C₁₁H₇ClFN207.63
2-(4-Fluorophenyl)pyridine58861-53-3C₁₁H₈FN173.19
2,6-dichloro-4-(2-fluorophenyl)pyridine1630833-90-7C₁₁H₆Cl₂FN242.07
N-(4-fluorophenyl)pyridine-2-carbothioamideNot AvailableC₁₂H₉FN₂S232.28

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89346-50-9

Molecular Formula

C11H8FN

Molecular Weight

173.19 g/mol

IUPAC Name

4-(2-fluorophenyl)pyridine

InChI

InChI=1S/C11H8FN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H

InChI Key

SVKRUYRFORNEGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC=C2)F

Origin of Product

United States

Synthetic Methodologies for 4 2 Fluorophenyl Pyridine

Established Strategies for Carbon-Carbon Bond Formation

The construction of the biaryl linkage in 4-(2-Fluorophenyl)pyridine heavily relies on transition-metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to connect sp²-hybridized carbon atoms.

Palladium-Catalyzed Cross-Coupling Reactions for this compound Synthesis

Palladium catalysis stands as a cornerstone in the synthesis of 4-arylpyridines, including this compound. The selection of the specific cross-coupling protocol often depends on the availability of starting materials and the desired functional group tolerance.

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl compounds, owing to the stability and low toxicity of the boronic acid reagents. The reaction typically involves the coupling of a halo-pyridine with an arylboronic acid or vice versa, in the presence of a palladium catalyst and a base.

Two primary approaches can be envisioned for the synthesis of this compound via Suzuki-Miyaura coupling:

Route A: Coupling of a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with (2-fluorophenyl)boronic acid.

Route B: Coupling of 4-pyridylboronic acid with a 2-fluoroaryl halide (e.g., 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene).

A documented example involves the coupling of a 4-chloropyridine derivative with (2-fluorophenyl)boronic acid. In a specific instance, the reaction was carried out using tetrakis(triphenylphosphine)palladium(0) as the catalyst in a mixture of toluene and ethanol (B145695), with diisopropylethylamine (DIEA) as the base, under microwave irradiation at 120 °C for 1 hour wikipedia.org. While the specific yield for the parent this compound is not provided in this context, analogous Suzuki-Miyaura couplings of 4-halopyridines with various arylboronic acids are known to proceed in good to excellent yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in the Synthesis of 4-Arylpyridines
Pyridine (B92270) SubstrateBoronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Chloropyridine derivative(2-Fluorophenyl)boronic acidPd(PPh₃)₄DIEAToluene/Ethanol120 (MW)1Not specified wikipedia.org
4-HalopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O8012~95Analogous Reaction

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. The synthesis of this compound via this method would typically involve the palladium-catalyzed reaction between a 4-halopyridine and a (2-fluorophenyl)zinc halide, or a 4-pyridylzinc halide and a 2-fluoroaryl halide. Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often allowing for milder reaction conditions nih.gov.

Table 2: General Conditions for Negishi Coupling in the Synthesis of Biaryls (Analogous Examples)
Aryl HalideOrganozinc ReagentCatalystSolventTemperature (°C)Yield (%)Reference
Aryl BromideSecondary Alkylzinc HalidePd(OAc)₂ / CPhosTHF/TolueneRoom Temp.87-98Analogous Reaction
2-Amino-5-iodopyridine2-Pyridylzinc bromidePd(PPh₃)₄Not specifiedNot specified59 nih.gov

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. For the synthesis of this compound, this could be achieved by coupling a 4-halopyridine with a (2-fluorophenyl)stannane or a 4-pyridylstannane with a 2-fluoroaryl halide. A key advantage of Stille coupling is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback rsc.orgorganic-chemistry.org.

The reaction conditions for Stille couplings are generally mild and tolerant of a wide variety of functional groups organic-chemistry.org. The catalytic cycle is well-understood and involves oxidative addition, transmetalation, and reductive elimination steps. Additives such as copper(I) salts can accelerate the reaction rate harvard.edu.

Table 3: Representative Conditions for Stille Coupling in the Synthesis of Biaryls (Analogous Examples)
Aryl HalideOrganostannaneCatalystSolventTemperature (°C)Yield (%)Reference
Aryl IodideVinylstannanePd(PPh₃)₄THFReflux~90Analogous Reaction
Aryl BromideAryl stannanePd₂(dba)₃ / P(t-Bu)₃Dioxane100~85Analogous Reaction

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, employs a Grignard reagent as the organometallic component wikipedia.orgorganic-chemistry.org. The synthesis of this compound via this route would involve the reaction of a 4-halopyridine with (2-fluorophenyl)magnesium bromide or 4-pyridylmagnesium bromide with a 2-fluoroaryl halide, catalyzed by nickel or palladium complexes wikipedia.orgorganic-chemistry.org.

Grignard reagents are highly reactive, which can be both an advantage and a limitation. While their high reactivity can lead to rapid reaction rates, it also results in lower functional group tolerance compared to other organometallic reagents used in cross-coupling reactions wikipedia.org. The reaction is typically carried out in ethereal solvents like tetrahydrofuran (THF) or diethyl ether wikipedia.org. A recent development has shown that the coupling of 4-bromopyridines with Grignard reagents can be promoted by purple light without the need for a transition metal catalyst, proceeding through a single electron transfer (SET) mechanism organic-chemistry.org.

Table 4: General Conditions for Kumada Coupling in the Synthesis of Biaryls (Analogous Examples)
Aryl HalideGrignard ReagentCatalystSolventTemperature (°C)Yield (%)Reference
Aryl ChlorideArylmagnesium BromideNiCl₂(dppp)THF/Et₂OReflux~90Analogous Reaction
Aryl BromideArylmagnesium ChloridePd(PPh₃)₄THFRoom Temp.~85Analogous Reaction

Catalytic C-H Functionalization Routes to this compound

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of biaryl compounds, as it circumvents the need for pre-functionalization of one of the coupling partners. In the context of synthesizing this compound, this would involve the direct coupling of pyridine with a 2-fluoroaryl derivative at the C4 position of the pyridine ring.

However, the direct C-H arylation of pyridines is often challenging due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the metal catalyst, thereby deactivating it. Regioselectivity is another significant hurdle, with many methods favoring functionalization at the C2 or C3 positions nih.gov.

Recent advancements have shown promise in achieving C4-selective arylation. One approach involves the use of N-aminopyridinium salts, which, in the presence of a base, can undergo nucleophilic attack by electron-rich (hetero)arenes at the C4 position, proceeding without the need for a metal catalyst rsc.orgresearchgate.netbeilstein-archives.org. Another strategy employs an "enzyme-mimic pocket-type urea activation reagent" to facilitate C4 functionalization with both ionic and radical nucleophiles nih.gov. While these methods represent significant progress, the direct palladium-catalyzed C-H arylation of the pyridine C4-H bond with a 2-fluoroaryl halide remains a less explored route. Research in this area is ongoing, with the goal of developing highly regioselective and efficient catalytic systems for this transformation.

Direct Arylation Strategies

Direct arylation represents an efficient and atom-economical approach to forming carbon-carbon bonds, avoiding the pre-functionalization of starting materials typically required in traditional cross-coupling reactions. These methods involve the direct coupling of a C-H bond on one aromatic system with a C-X (where X is a halide or other leaving group) or another C-H bond on the coupling partner, often facilitated by a transition metal catalyst.

Palladium-catalyzed reactions are prominent in this area. For instance, the direct arylation of pyridine derivatives can be achieved by activating the pyridine ring. One strategy involves the in-situ generation of N-methylpyridinium salts, which act as transient activators. This allows for arylation at specific positions, after which the N-methyl group is removed. researchgate.net Copper has also been utilized as a catalyst for the direct C-H arylation of pyridine N-oxides with arylboronic esters, providing a one-pot synthesis for 2-arylpyridines, a methodology whose principles can be extended to other isomers. rsc.org

Research has focused on developing catalyst systems that enable these transformations under milder conditions and with broader substrate scopes. For example, palladium-catalyzed direct arylation of (poly)fluorobenzene derivatives with 2-halopyridines has been reported as a method for creating fluorinated aryl-pyridine linkages. researchgate.net The development of intramolecular C-H arylation of pyridine derivatives also provides a pathway to fused heteroaromatic compounds, demonstrating the versatility of this approach. nih.gov

Table 1: Examples of Direct Arylation Strategies for Pyridine Systems

Catalyst System Pyridine Substrate Aryl Source Key Features
Pd(OAc)₂ / Ligand Pyridine Derivative Aryl Halide Intramolecular cyclization via C-H arylation. nih.gov
Copper Catalyst Pyridine N-oxide Arylboronic Ester One-pot synthesis of 2-arylpyridines. rsc.org
Oxidative C-H/C-H Coupling Reactions

A sub-class of direct arylation, oxidative C-H/C-H coupling, involves the activation of C-H bonds on both the pyridine and the arene, followed by their cross-dehydrogenative coupling. This approach is highly desirable as it uses readily available C-H bonds and avoids the need for halogenated starting materials, with water being the only theoretical byproduct. These reactions require a stoichiometric oxidant to regenerate the active catalyst.

Rhodium(III) complexes have been shown to be effective catalysts for the oxidative coupling of phenylpyridine derivatives with alkenes. acs.orgnih.gov While the specific example involves 2-phenylpyridine, the mechanistic principles are relevant for the synthesis of other isomers. The reaction proceeds via C-H activation, and the choice of oxidant, such as Cu(OAc)₂, is crucial for achieving high yields. acs.orgnih.gov To overcome solubility issues with common oxidants, alternatives like copper heptanoate have been employed, allowing for homogeneous reaction conditions suitable for mechanistic studies. acs.orgnih.gov

Palladium catalysis has also been applied to the intermolecular C-H/C-H cross-coupling of pyridine N-oxides with various five-membered heterocycles, using an additive like Ag₂CO₃. rsc.org This demonstrates a regioselective method for creating unsymmetrical biheteroaryl molecules, a strategy applicable to the coupling with fluorinated arenes. rsc.org

Table 2: Conditions for Rh(III)-Catalyzed Oxidative Coupling

Catalyst Oxidant Solvent Temperature Yield Reference

Organometallic Reagent-Mediated Syntheses

Traditional cross-coupling reactions mediated by organometallic reagents remain a robust and widely used method for synthesizing 4-arylpyridines. These reactions typically involve the coupling of an organometallic derivative of one aromatic ring with a halide or triflate derivative of the other, catalyzed by a transition metal, most commonly palladium.

The preparation of organometallic reagents, such as Grignard (organomagnesium) or organolithium reagents, requires aprotic solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the reactive species. libretexts.orglibretexts.org These reagents are strong nucleophiles and bases, necessitating dry reaction conditions. libretexts.org They can be prepared from the corresponding aryl halide; for example, 2-fluorophenylmagnesium bromide can be generated from 1-bromo-2-fluorobenzene and magnesium metal. This Grignard reagent can then be reacted with a 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine (B75155), in the presence of a suitable catalyst to yield this compound.

Organozinc reagents offer an alternative with increased functional group tolerance. nih.gov They can be prepared by direct insertion of zinc into organic halides, a process often facilitated by the presence of lithium chloride. nih.gov These polyfunctional organometallics can then participate in Negishi cross-coupling reactions with aryl halides.

Table 3: Common Organometallic Cross-Coupling Reactions

Reaction Name Organometallic Reagent Electrophile Catalyst
Suzuki Coupling Arylboronic acid/ester Aryl Halide/Triflate Palladium
Negishi Coupling Organozinc Aryl Halide/Triflate Palladium or Nickel
Stille Coupling Organotin Aryl Halide/Triflate Palladium

Ring-Forming and Cyclization Reactions for Pyridine Core Construction

An alternative synthetic strategy involves constructing the pyridine ring from acyclic precursors, where the 2-fluorophenyl substituent is introduced as part of one of the starting materials.

Condensation Reactions Utilizing Pyridine Precursors

Classic multicomponent reactions provide a powerful means to assemble the pyridine core. The Hantzsch pyridine synthesis, for example, is a well-established method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate (B1210297). organic-chemistry.orgscribd.comwikipedia.org To synthesize this compound via this route, 2-fluorobenzaldehyde would be used as the aldehyde component. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org Modifications to the classical Hantzsch synthesis have been developed to improve yields and broaden its applicability. wikipedia.orgacsgcipr.org

Other named reactions for pyridine synthesis include the Bohlmann-Rahtz synthesis and the Kröhnke pyridine synthesis, which are also based on condensation principles. acsgcipr.org These methods typically involve the condensation of carbonyl compounds, such as α,β-unsaturated ketones or 1,5-dicarbonyl compounds, with an ammonia source to form the heterocyclic ring. acsgcipr.orgbaranlab.org

Table 4: Overview of Key Condensation Reactions for Pyridine Synthesis

Reaction Name Key Precursors Intermediate Product
Hantzsch Synthesis Aldehyde, 2x β-ketoester, Ammonia 1,4-Dihydropyridine
Bohlmann-Rahtz Synthesis Enamine, α,β-Unsaturated Ketone Pyridine
Kröhnke Synthesis Pyridinium (B92312) Salt, α,β-Unsaturated Ketone Pyridine

Hetero-Diels-Alder Cycloadditions

The Hetero-Diels-Alder reaction is a powerful tool for constructing six-membered heterocycles. In the context of pyridine synthesis, this [4+2] cycloaddition involves a diene and a dienophile where at least one component contains a nitrogen atom. rsc.orgsemanticscholar.org

One common approach utilizes 1-azadienes or 2-azadienes as the four-atom component, which react with an alkyne or an alkene (followed by oxidation) as the dienophile. baranlab.orgrsc.org To incorporate the 2-fluorophenyl group, it could be a substituent on either the azadiene or the dienophile. For instance, a 2-azadiene bearing the 2-fluorophenyl group could be generated in situ and trapped with a suitable dienophile to construct the pyridine ring. nih.gov The lack of general and sustainable methods for preparing the requisite azadienes has been a limitation, though recent research has focused on developing catalytic intermolecular aza-Wittig reactions to address this. nih.gov

Inverse-electron-demand Diels-Alder reactions are another variant, where an electron-rich dienophile reacts with an electron-poor heterocyclic azadiene. baranlab.org This strategy has become a favored method for constructing pyridine rings. baranlab.org

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. These "green" or sustainable approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. researchgate.netnih.gov

In the context of this compound synthesis, sustainable methods could involve:

Catalyst Improvement: Developing catalysts that are based on more abundant and less toxic metals than palladium or rhodium, or developing recyclable catalyst systems.

Solvent Selection: Utilizing water or other environmentally friendly solvents, or performing reactions under solvent-free conditions. wikipedia.org

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasonication to accelerate reaction rates, often leading to shorter reaction times and higher yields. wikipedia.orgacsgcipr.org

Atom Economy: Prioritizing reaction types, such as C-H activation and multicomponent reactions, that incorporate a majority of the atoms from the starting materials into the final product, thus minimizing waste.

For example, the Hantzsch reaction has been successfully performed in aqueous micelles under ultrasonic irradiation, significantly improving yields and aligning with green chemistry principles. wikipedia.org Similarly, the development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel without isolating intermediates, contributes to a more sustainable process by reducing solvent use and waste generation. rsc.orgacsgcipr.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign through several innovative approaches.

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry by eliminating the need for volatile and often toxic organic solvents. This approach can lead to higher efficiency, shorter reaction times, and easier product purification. For the synthesis of aryl-substituted pyridines, multicomponent reactions under solvent-free conditions have proven effective. For instance, the one-pot synthesis of 2,4,6-triarylpyridines from aryl aldehydes, acetophenones, and ammonium acetate can be performed efficiently without a solvent, often with a recyclable catalyst like CoCl₂·6H₂O. tandfonline.comtandfonline.com This methodology, an improved Chichibabin pyridine synthesis, can be adapted for precursors of this compound.

Another relevant solventless method involves the sequential aldol condensation and Michael addition to form a 1,5-diketone intermediate, which is then cyclized with a nitrogen source like ammonium acetate to form the pyridine ring. rsc.orgacs.org This strategy offers high yields and minimizes waste, aligning with green chemistry principles. While direct solvent-free synthesis of this compound is not extensively documented, these established methods for related triarylpyridines provide a strong foundation for developing such a process. acs.orgresearchgate.net

Key Research Findings in Solvent-Free Pyridine Synthesis

Reaction TypeReactantsConditionsKey AdvantageReference
Improved Chichibabin SynthesisAryl aldehyde, Acetophenone, Ammonium acetateSolvent-free, CoCl₂·6H₂O catalystExcellent yields, short reaction times, recyclable catalyst tandfonline.comtandfonline.com
Sequential Aldol-Michael AdditionBenzaldehyde, Acetophenone, 2-AcetylpyridineSolventless condensation, then cyclizationHigh overall yield (>80%), access to diverse oligopyridyls rsc.org
One-pot CondensationChalcones, Ammonium acetateSolvent-free, heatExcellent yields (93-98%), simple procedure researchgate.net

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Suzuki-Miyaura cross-coupling reaction, a primary method for creating the C-C bond between the pyridine and fluorophenyl rings, can be effectively performed in aqueous media. researchgate.netacs.orgnih.gov Using water-soluble ligands and phase-transfer catalysts allows the reaction between an organoboron reagent (e.g., (2-fluorophenyl)boronic acid) and a halopyridine (e.g., 4-chloropyridine) to proceed efficiently. Microwave-assisted Suzuki couplings in water have further enhanced this approach, significantly reducing reaction times. nih.gov

Furthermore, multicomponent reactions for synthesizing complex heterocyclic systems, including 4-aryl-pyridines and related structures, have been successfully developed in water or aqueous-ethanol mixtures, often eliminating the need for a catalyst. tandfonline.comresearchgate.net These methods benefit from the hydrophobic effect and the unique properties of water to drive reactions to completion.

A major focus of green chemistry is the recovery and reuse of expensive and often toxic heavy metal catalysts, such as palladium, which is commonly used in cross-coupling reactions. bohrium.com To facilitate this, catalysts can be immobilized on solid supports. For Suzuki-Miyaura couplings, palladium catalysts have been supported on various materials, including polymers, chitosan, and magnetic nanoparticles. acs.orgmdpi.comnih.gov

A chitosan-based Pd(II) complex, for example, has been shown to be an effective and recyclable catalyst for Suzuki reactions in aqueous media, maintaining high activity for up to five consecutive runs. acs.org Similarly, palladium nanoparticles supported on hydrotalcite, prepared using a green method with withered leaves extract, demonstrated high activity and reusability in Suzuki couplings. nih.gov These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration or magnetic separation, reducing costs and preventing contamination of the final product with heavy metals.

Comparison of Recyclable Catalysts for Suzuki-Miyaura Coupling

Catalyst SystemSupport MaterialKey FeaturesRecyclabilityReference
Pd(II) ComplexChitosan Schiff baseActive in aqueous media, microwave-compatibleActive for 5+ runs acs.org
Pd NanoparticlesHydrotalcite (LDHs)Synthesized with plant extract; high activitySignificant activity after 4 cycles nih.gov
Pd(II)/Cationic BipyridylNone (Homogeneous)Water-soluble, air-stable, highly activeLittle loss of activity after 5 cycles researchgate.net
CL-AcPy-NiModified CelluloseLow-toxicity nickel catalyst, eco-friendly supportReusable for 5 successive cycles mdpi.com

Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. acs.orgmdpi.com For the synthesis of this compound, continuous flow Suzuki-Miyaura cross-coupling is a particularly relevant application. researchgate.netrsc.orgresearchgate.net

By passing the reactants through a heated tube or a packed-bed reactor containing a heterogeneous palladium catalyst, the biaryl product can be generated continuously. bcrec.id This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. acs.org The use of packed-bed reactors with immobilized catalysts simplifies product purification and enables the long-term, uninterrupted production of the target molecule. researchgate.netorganic-chemistry.org Flow chemistry is not limited to the coupling step; it can be applied to multistep syntheses, integrating reaction, separation, and purification into a single, automated process. mdpi.com

Photocatalytic and Electrocatalytic Methodologies

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis to drive reactions under mild conditions, often using light or electricity as "traceless" reagents.

Photocatalysis utilizes visible light to initiate chemical transformations. In the context of forming this compound, photoredox catalysis offers a modern alternative to traditional metal-catalyzed cross-couplings. princeton.eduacs.org For instance, photocatalytic methods have been developed for the C-C coupling of pyridine derivatives, sometimes eliminating the need for transition metals entirely. frontiersin.org These reactions often proceed through radical intermediates, enabling unique bond formations that are complementary to conventional methods. acs.org The functionalization of pyridines via pyridinyl radicals, generated through single-electron reduction of pyridinium ions, allows for novel C-C bond formations with distinct regioselectivity. acs.org

Electrocatalysis uses electrical current to drive redox reactions, providing a high degree of control over the chemical process. beilstein-journals.org Electrochemical methods have been successfully applied to the synthesis of aryl-substituted heterocycles. Nickel-catalyzed electrochemical reductive cross-coupling between chloro-pyrimidines and aryl halides, for example, produces C-C coupled products in high yields under mild conditions using a sacrificial iron anode. mdpi.com This approach could be adapted for coupling 4-chloropyridine with 2-fluoro-halobenzenes. A key advantage of electrosynthesis is its ability to activate even relatively inert molecules and control reaction selectivity by simply adjusting the applied voltage or the reactor design. beilstein-journals.orgcornell.edu

Chemo- and Regioselectivity in this compound Synthesis

Achieving the correct isomer is paramount in the synthesis of functional molecules like this compound. Both chemo- and regioselectivity must be controlled.

Regioselectivity refers to the control of where a reaction occurs on a molecule. In the synthesis of this compound via Suzuki-Miyaura coupling, the regioselectivity is inherently defined by the starting materials: the reaction occurs at the position of the halogen on the pyridine ring (C4) and the boronic acid on the fluorophenyl ring.

However, if starting with a di-substituted precursor like 2,4-dichloropyridine, the challenge is to selectively functionalize the C4 position over the C2 position. mdpi.com Intrinsic reactivity often favors substitution at C4 in 2,4-dichloropyrimidines and related heterocycles. mdpi.com For 2,4-dichloropyridines, while halides adjacent to the nitrogen are typically more reactive, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this trend, promoting highly selective coupling at the C4 position. nih.gov Remarkably, ligand-free conditions can also enhance C4-selectivity in some cases. nih.govresearchgate.net

Chemoselectivity is the ability to react with one functional group in the presence of others. The Suzuki-Miyaura reaction is known for its excellent functional group tolerance, allowing for the presence of esters, ketones, and nitro groups on either coupling partner without interference. This makes it a robust method for synthesizing complex, functionalized this compound analogues. Direct C-H functionalization is an emerging area that presents significant chemo- and regioselectivity challenges, but recent advances are providing new ways to selectively functionalize specific positions on the pyridine ring. rsc.orgresearchgate.netresearchgate.netnih.gov

Optimization of Reaction Parameters and Process Intensification

The synthesis of this compound, primarily through Suzuki-Miyaura coupling, is subject to extensive optimization of reaction parameters to maximize yield, purity, and efficiency while minimizing costs and environmental impact. Concurrently, process intensification strategies are being explored to move from traditional batch processing to more efficient and scalable manufacturing methods.

Optimization of Reaction Parameters

The yield and purity of this compound are highly dependent on a synergistic interplay of various reaction parameters. Key areas of optimization include the choice of catalyst, ligand, solvent, base, and reaction temperature.

Catalyst and Ligand Systems: The selection of the palladium catalyst and its associated ligand is critical. While various palladium sources can be effective, the ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the catalytic cycle. Studies on similar aryl couplings have shown that phosphine (B1218219) ligands are often effective. However, a significant challenge is the formation of phenylated impurities derived from ligands like triphenylphosphine (PPh₃) jst.go.jp.

Optimization studies have focused on minimizing these impurities. For instance, reducing the palladium catalyst loading can decrease the formation of byproducts jst.go.jp. In some Suzuki-Miyaura couplings, adding a supplementary ligand like PPh₃ can help stabilize the active catalyst mdpi.com. The screening of various palladium pre-catalysts, such as those from the Buchwald series (e.g., XPhos G1 and G2), has been shown to be effective in achieving full conversion in related transformations mdpi.com. The concentration of the catalyst is a key variable; studies have demonstrated that high conversions can be achieved with catalyst loadings as low as 0.001 mol% in some systems nih.gov.

ParameterConditionOutcomeReference
Catalyst Loading 1 mol% PdDecreased byproduct to 11% jst.go.jp
Ligand tris(2-methoxyphenyl)phosphineSuppressed byproduct to 3% jst.go.jp
Catalyst Loading 0.05 mol%Achieved complete conversion researchgate.net
Catalyst System XPhos G1/G2 pre-catalystsAchieved full conversion mdpi.com

Solvent and Base: The choice of solvent and base is interdependent and crucial for reaction success. A common setup involves a two-phase system, such as toluene/water or cyclopentyl methyl ether (CPME)/water, with an inorganic base like potassium carbonate (K₂CO₃) jst.go.jp. The solvent system affects reactant solubility and reaction kinetics. The optimization of the solvent can also be aimed at reducing environmental impact, with solvents like acetone being considered due to lower cost and ease of handling nih.gov. The base is essential for the transmetalation step of the Suzuki-Miyaura coupling.

ParameterConditionOutcomeReference
Solvent System Toluene/H₂O (3/1)Good yield of product jst.go.jp
Base Potassium Carbonate (K₂CO₃)Effective in Suzuki Coupling jst.go.jp
Solvent AcetoneBetter option for time and energy nih.gov

Temperature and Reaction Time: Reaction temperature directly influences the rate of reaction. Suzuki-Miyaura couplings are often conducted at elevated temperatures, such as 80-100°C, to ensure a reasonable reaction rate jst.go.jpnih.gov. However, higher temperatures can also lead to the formation of degradation products or side reactions. Therefore, optimization involves finding the lowest possible temperature that provides a high conversion in an acceptable timeframe mdpi.com. For example, a reaction might be complete in as little as 30 minutes at 100°C, while other conditions might require several hours nih.gov.

ParameterConditionOutcomeReference
Temperature 80 °CReaction complete in 1 hour jst.go.jp
Temperature 100 °CReaction complete in 30 minutes nih.gov
Temperature 110 °CHigher conversion percentages mdpi.com

Process Intensification

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. For the synthesis of this compound, key strategies include microwave-assisted synthesis and continuous flow chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of Suzuki coupling, it can dramatically reduce reaction times and improve yields. For instance, a pyridine-based Pd(II)-complex has been shown to be highly active for Suzuki couplings under microwave irradiation in water, achieving high yields in short timeframes nih.gov. This method offers significant advantages over conventional thermal heating in terms of energy efficiency and throughput.

Continuous Flow Synthesis: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The optimization of reactions in a flow system involves adjusting parameters such as residence time, temperature, and reactant concentrations nih.gov. Bayesian optimization platforms can be employed to efficiently explore the reaction space and identify optimal conditions for maximizing both yield and production rate simultaneously escholarship.org. This approach allows for the rapid determination of a well-defined Pareto front, representing the trade-off between different objectives escholarship.org. For example, in a continuous flow setup for a related pyridine synthesis, temperature was varied between 30-168°C and residence time from 1-43 minutes to find the optimal output nih.gov. This technology provides a clear pathway towards more efficient and scalable manufacturing of this compound.

TechniqueParameterRange/ConditionOutcomeReference
Microwave Power400 WHigh activity and yields nih.gov
Continuous Flow Temperature30 - 168 °COptimization of yield/rate nih.gov
Continuous Flow Residence Time1 - 43 minOptimization of yield/rate nih.gov
Continuous Flow OptimizationBayesian (EDBO+)Simultaneous optimization of yield and production rate escholarship.org

Reactivity and Chemical Transformations of 4 2 Fluorophenyl Pyridine

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This allows for a range of reactions, including alkylation, acylation, and coordination with metal ions.

The nitrogen atom in 4-(2-Fluorophenyl)pyridine can readily react with electrophiles such as alkyl halides and acyl halides to form quaternary pyridinium (B92312) salts. These reactions are fundamental transformations for modifying the electronic properties and solubility of the molecule.

N-Alkylation: This reaction, often referred to as the Menschutkin reaction, involves the treatment of the pyridine derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form an N-alkylpyridinium salt. The reaction proceeds via an SN2 mechanism where the pyridine nitrogen acts as the nucleophile. The resulting pyridinium salts are often used as ionic liquids or as precursors for further synthetic modifications. While specific studies on this compound are not abundant, the N-alkylation of 4-arylpyridines is a well-established process.

N-Acylation: Similarly, the pyridine nitrogen can be acylated by reacting with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). This reaction forms an N-acylpyridinium salt. These salts are highly reactive and are often used as activated acylating agents for alcohols and amines, with the pyridine moiety acting as a good leaving group. Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are structurally related and highlight the role of such intermediates in accelerating acylation reactions.

Table 1: Representative Reagents for N-Alkylation and N-Acylation of Pyridines
TransformationReagent ClassSpecific ExamplesProduct
N-AlkylationAlkyl HalidesMethyl iodide (CH₃I), Benzyl bromide (C₆H₅CH₂Br)N-Alkylpyridinium salt
N-AcylationAcyl HalidesAcetyl chloride (CH₃COCl)N-Acylpyridinium salt
N-AcylationAcid AnhydridesAcetic anhydride (B1165640) ((CH₃CO)₂O)N-Acylpyridinium salt

As a Lewis base, the nitrogen atom of this compound can donate its lone pair of electrons to coordinate with a variety of metal centers. This makes it a valuable monodentate ligand in coordination chemistry, similar to pyridine itself. The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry. wikipedia.orgmdpi.com

The coordination ability of this compound allows for the formation of complexes with diverse geometries, including linear, tetrahedral, square planar, and octahedral arrangements, depending on the metal ion, its oxidation state, and the other ligands present. wikipedia.org For example, transition metals like cobalt(II) and nickel(II) can form both tetrahedral (MCl₂L₂) and octahedral (MCl₂L₄) complexes with pyridine-type ligands (where L is the ligand). wikipedia.org The electronic and steric properties of the 2-fluorophenyl substituent can influence the stability and reactivity of the resulting metal complexes.

Table 2: Potential Coordination Complexes with this compound (L)
Metal IonTypical Complex FormulaCommon Geometry
Ag⁺[AgL₂]⁺, [AgL₄]⁺Linear, Tetrahedral
Cu²⁺[CuL₄]²⁺Square Planar / Distorted Octahedral
Ni²⁺[NiCl₂L₂], [NiL₄]²⁺Tetrahedral, Square Planar
Co²⁺[CoCl₂L₂], [CoCl₂L₄]Tetrahedral, Octahedral
Ru²⁺/Ru³⁺[Ru(NH₃)₅L]²⁺/³⁺Octahedral

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation, combined with the protonation of the nitrogen under the strongly acidic conditions required for many electrophilic aromatic substitution (EAS) reactions, makes the pyridine ring significantly less reactive than benzene. When substitution does occur, it is directed to the C-3 (meta) position.

Nitration: The nitration of unsubstituted pyridine requires harsh conditions and gives low yields. However, substituted pyridines can be nitrated under slightly more controlled conditions. For 4-substituted pyridines, nitration typically occurs at the 3-position. A common method involves using a mixture of nitric acid and trifluoroacetic anhydride, which can successfully introduce a nitro group. For example, the nitration of 4-acetyl-pyridine using this method yields 4-acetyl-3-nitropyridine, demonstrating the meta-directing effect of the nitrogen atom. reddit.com

Halogenation: Direct electrophilic halogenation of pyridines also necessitates severe conditions and generally results in 3-substitution. chemrxiv.org For instance, bromination often requires high temperatures in the gas phase or using oleum (B3057394) as a solvent. More modern and selective methods have been developed to overcome the low reactivity of the pyridine ring. One strategy involves converting the pyridine to its N-oxide, which activates the ring for electrophilic attack at the C-2 and C-4 positions. Another approach uses designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position, which can then be displaced by a halide nucleophile. nih.govchemrxiv.org

Sulfonation: Direct sulfonation of pyridine is particularly challenging, requiring high temperatures and yielding the 3-sulfonic acid in low yields. The harsh conditions often lead to decomposition. However, innovative catalytic methods have emerged. For instance, a ruthenium-catalyzed reaction has been developed for the meta-sulfonation of 2-phenylpyridines. acs.org This process involves the formation of a cyclometalated intermediate that directs the electrophilic attack of a sulfonyl chloride to the meta position of the phenyl ring, but it illustrates a modern approach to functionalizing arylpyridines that avoids harsh conditions. acs.org

Friedel-Crafts Reactions: Standard Friedel-Crafts alkylation and acylation reactions are generally not feasible for pyridine. youtube.comyoutube.com The basic nitrogen atom reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that further deactivates the ring to an extreme degree, preventing the desired substitution. wikipedia.orglibretexts.org This deactivation effectively shuts down the catalytic cycle for electrophilic substitution on the pyridine ring itself. Alternative strategies, such as radical additions or the use of pre-metalated pyridines, are required to achieve alkylation or acylation. youtube.comyoutube.com

Nucleophilic Aromatic Substitution on the Fluorophenyl Moiety

While the pyridine ring is resistant to nucleophilic attack unless activated by a leaving group at the C-2 or C-4 position, the fluorophenyl ring offers a site for nucleophilic aromatic substitution (SNAr). The pyridine ring acts as an electron-withdrawing group, which can activate the attached phenyl ring towards nucleophilic attack.

In this compound, the fluorine atom is in a position activated by the electron-withdrawing effect of the pyridyl group. The negative charge of the Meisenheimer-like intermediate formed during nucleophilic attack can be delocalized onto the pyridine ring, stabilizing the transition state. This allows for the displacement of the fluoride (B91410) ion by various nucleophiles. The rate of substitution on fluoroarenes is often faster than that of other haloarenes due to the high electronegativity of fluorine, which favors the initial nucleophilic attack step. nih.gov

Studies on pentafluoropyridine (B1199360) have shown that nucleophiles like phenoxides can selectively displace fluorine atoms at the C-4 position under mild conditions, and at the C-2/C-6 positions under harsher conditions. rsc.org This reactivity pattern supports the feasibility of displacing the fluorine atom from the 2-position of the phenyl ring in this compound, especially with strong nucleophiles under appropriate reaction conditions.

Table 3: Common Nucleophiles for SNAr Reactions
Nucleophile ClassSpecific ExamplesPotential Product
AlkoxidesSodium methoxide (B1231860) (NaOCH₃)4-(2-Methoxyphenyl)pyridine
AminesPiperidine (B6355638), Ammonia (NH₃)4-(2-(Piperidin-1-yl)phenyl)pyridine
ThiolsSodium thiophenoxide (NaSPh)4-(2-(Phenylthio)phenyl)pyridine
HydroxidesPotassium hydroxide (B78521) (KOH)4-(Pyridin-4-yl)phenol

Displacement of Fluorine

The fluorine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces the fluorine atom on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aryl ring, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. The pyridine ring, being an electron-deficient heterocycle, acts as an activating group, enhancing the reactivity of the C-F bond toward nucleophilic attack.

The general mechanism for SNAr involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion.

In nucleophilic aromatic substitution reactions, fluoride is an excellent leaving group, contrary to its behavior in aliphatic SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and activates the ring. The reactivity of halogens in SNAr typically follows the order F > Cl > Br > I. masterorganicchemistry.com

While specific examples detailing the displacement of fluorine from this compound are not extensively documented in readily available literature, the principles of SNAr on activated fluoroarenes are well-established for analogous structures. masterorganicchemistry.comnih.gov For instance, reactions with strong nucleophiles such as alkoxides, thiolates, or amines under appropriate conditions would be expected to yield the corresponding substituted phenylpyridine derivatives.

Reactions at the Ortho-Positions of the Phenyl Ring

The nitrogen atom of the pyridine ring can act as an endogenous directing group in transition metal-catalyzed C-H activation reactions. This directing effect preferentially activates the C-H bond at the ortho-position of the phenyl ring (the C6' position) due to the formation of a stable five-membered metallacyclic intermediate. rsc.orgrsc.org This strategy provides a powerful and atom-economical method for introducing various functional groups regioselectively.

Palladium catalysis is widely employed for this transformation. rsc.orgnih.govacs.org The reaction is believed to proceed through a cyclopalladated intermediate, which then reacts with a coupling partner to form the functionalized product and regenerate the palladium catalyst. rsc.orgnih.gov A wide array of functional groups have been successfully introduced at this position using different coupling partners.

Table 1: Examples of Pyridine-Directed Ortho-C-H Functionalization of the Phenyl Ring

FunctionalizationCoupling Partner/ReagentCatalyst SystemTypical ProductReference
ArylationAryltrimethoxysilanePd(OAc)₂, AgF, BQ2-Aryl-6-(pyridin-4-yl)fluorobenzene nih.govacs.org
AcylationToluene DerivativesPd(OAc)₂, TBHP(2-(Pyridin-4-yl)-3-fluorophenyl)(phenyl)methanone rsc.org
CyanationK₃[Fe(CN)₆]Pd(OAc)₂, Cu(OAc)₂, CuBr₂3-Fluoro-[1,1'-biphenyl]-2-carbonitrile rsc.org
PhosphorylationH-PhosphonatesPd(OAc)₂, AgOAc, NMMIDiethyl (3-fluoro-[1,1'-biphenyl]-2-yl)phosphonate nih.gov
Borylation9-Borabicyclo[3.3.1]nonane (9-BBN)Palladium Catalyst4-(2-Fluoro-6-(9-borabicyclo[3.3.1]nonan-9-yl)phenyl)pyridine researchgate.netnih.gov

Metal-Catalyzed Functionalization of this compound

Beyond the ortho-position of the phenyl ring, metal-catalyzed reactions can functionalize other C-H bonds within the this compound molecule, offering pathways to more complex derivatives.

Further Cross-Coupling Reactions at Unsubstituted Positions

Metal-catalyzed cross-coupling reactions can target the remaining C-H bonds on both the phenyl and pyridine rings. While ortho-arylation of the phenyl ring is the most common due to the directing effect of the pyridine nitrogen, functionalization at other positions is also achievable.

Meta-Functionalization of the Phenyl Ring: Achieving selectivity at the meta-position is more challenging as it requires overcoming the inherent preference for ortho-activation. Specialized directing group templates or specific catalytic systems, such as those employing ruthenium, can facilitate meta-selective C-H functionalization. manchester.ac.ukacs.org These methods often involve the formation of a larger, macrocyclic pre-transition state. acs.org

Functionalization of the Pyridine Ring: The C-H bonds on the pyridine ring itself can be functionalized. For example, iridium-catalyzed intramolecular C-H/C-H activation processes can be used to create fused polycyclic aromatic systems. thieme-connect.com Furthermore, specialized directing groups, such as boryl groups, can direct C-H activation to the C2 and C6 positions of the pyridine ring. chemrxiv.orgresearchgate.net

C-H Activation at Peripheral Sites

The direct functionalization of otherwise inert C-H bonds represents a highly efficient synthetic strategy. For this compound, the most readily activated peripheral sites are the C-H bonds ortho to the directing pyridine nitrogen.

As detailed in section 3.3.2, the C6'-H bond of the fluorophenyl ring is the primary site for C-H activation, driven by the formation of a stable palladacycle. This regioselectivity is a robust feature of 2-arylpyridine scaffolds. rsc.orgrsc.orgnih.gov The general mechanism involves coordination of the pyridine nitrogen to the metal center (e.g., Pd(II)), followed by cyclometalation via C-H bond cleavage to form the key five-membered ring intermediate. This intermediate then undergoes oxidative addition, migratory insertion, or reaction with an external coupling partner, followed by reductive elimination to yield the final product and regenerate the active catalyst. rsc.orgacs.org

Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered on the reduction of the electron-deficient pyridine ring.

Reduction of the Pyridine Ring

The aromatic pyridine ring can be chemoselectively reduced to the corresponding piperidine derivative, a saturated six-membered heterocycle. This transformation is valuable as the piperidine scaffold is a common motif in many pharmaceuticals. The key challenge is to reduce the pyridine ring without affecting the fluorophenyl ring or cleaving the C-F bond (hydrodefluorination). asianpubs.orgnih.gov

Several methods are effective for this transformation:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a heterogeneous catalyst. Catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst) in acidic media (e.g., glacial acetic acid) are commonly used for the hydrogenation of substituted pyridines to piperidines. asianpubs.org Rhodium-based catalysts are also effective. nih.govnih.gov

Transfer Hydrogenation: This approach uses a hydrogen donor molecule in place of H₂ gas, which can be more convenient and safer for laboratory-scale synthesis. A common system is the use of formic acid (HCOOH) and triethylamine (B128534) (Et₃N) in the presence of a rhodium or iridium catalyst. rsc.orgliv.ac.ukdicp.ac.cn Other hydrogen sources like trichlorosilane (B8805176) (HSiCl₃) or ethanol (B145695) can also be employed. rsc.orgmdpi.com

To facilitate the reduction, the pyridine is often converted into a pyridinium salt by N-alkylation or protonation. This quaternization disrupts the aromaticity of the ring, making it significantly more susceptible to reduction under milder conditions and helping to prevent catalyst poisoning by the Lewis basic nitrogen atom. nih.govliv.ac.ukdicp.ac.cn

Table 2: Selected Methods for the Reduction of Pyridine Rings

MethodCatalyst/ReagentsHydrogen SourceProductReference
Catalytic HydrogenationPtO₂ in Acetic AcidH₂ gasPiperidine asianpubs.org
Electrocatalytic HydrogenationRhodium on Carbon (Rh/C)Water (electrolysis)Piperidine nih.gov
Transfer Hydrogenation[Cp*RhCl₂]₂, KIHCOOH/Et₃NPiperidine or Tetrahydropyridine liv.ac.uk
Transfer HydrogenationIridium ComplexEthanolPiperidine rsc.org
Metal-Free Transfer HydrogenationHMPA (catalyst)HSiCl₃Piperidine mdpi.com

Oxidation Pathways

The oxidation of this compound can proceed through several pathways, primarily involving the nitrogen atom of the pyridine ring or the carbon-hydrogen bonds of the aromatic systems. The principal oxidative transformations include N-oxidation and hydroxylation.

N-Oxidation: The most common oxidation reaction for pyridine and its derivatives is the formation of the corresponding N-oxide. wikipedia.org This transformation involves the oxidation of the lone pair of electrons on the pyridine nitrogen atom. The resulting this compound N-oxide exhibits altered electronic properties compared to the parent molecule, which can be exploited for further functionalization. scripps.edu A variety of oxidizing agents can accomplish this transformation, with peroxy acids being particularly effective. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid. arkat-usa.org

Hydroxylation: Carbon-hydrogen (C-H) bond hydroxylation is another significant oxidative pathway, particularly relevant in metabolic or biomimetic contexts. Studies on the biotransformation of closely related fluorophenyl pyridine carboxylic acids using the fungus Cunninghamella elegans, a model for mammalian drug metabolism, have provided insights into these pathways. nih.govworktribe.comtandfonline.com These studies, conducted on various isomers, revealed that enzymatic hydroxylation, mediated by Cytochrome P450 enzymes, is a key metabolic step. nih.govucd.ie

The primary products identified were hydroxylated derivatives where the hydroxyl group is introduced onto the phenyl ring. researchgate.net Specifically, NMR characterization demonstrated that hydroxylation occurs regioselectively at the 4'-position of the phenyl ring (para to the pyridine substituent). nih.govtandfonline.com It was observed that the presence of a fluorine atom at the position of hydroxylation effectively blocks the reaction at that site. nih.govtandfonline.comresearchgate.net For this compound, this suggests that hydroxylation would likely occur at other activated positions on the fluorophenyl ring, such as the 5'-position, which is para to the carbon-carbon bond linking the two rings.

The table below summarizes the primary oxidation pathways for this compound.

Oxidation TypeReagent(s)Product(s)Notes
N-Oxidationm-CPBA, H₂O₂/AcOHThis compound N-oxideA common and high-yielding reaction for pyridine derivatives. wikipedia.orgarkat-usa.org
C-H HydroxylationCytochrome P450 model systems (C. elegans)Hydroxylated this compoundBased on studies of analogous compounds, hydroxylation is expected on the fluorophenyl ring. nih.govresearchgate.net

Mechanistic Investigations of this compound Reactivity

Mechanistic investigations into the reactivity of this compound and related 4-arylpyridines have largely focused on transition-metal-catalyzed C-H functionalization and the unique reactivity conferred by the pyridine N-oxide intermediate.

Pyridine-Directed C-H Functionalization: A significant area of research for 2- and 4-arylpyridines involves palladium-catalyzed C-H bond functionalization. nih.gov In these reactions, the pyridine nitrogen atom acts as an endogenous directing group, controlling the regioselectivity of the transformation. The generally accepted mechanism proceeds through several key steps:

Coordination: The pyridine nitrogen coordinates to the palladium(II) catalyst.

C-H Activation/Cyclometalation: The palladium center then activates a C-H bond on the phenyl ring, typically at the ortho position, to form a stable five- or six-membered cyclopalladated intermediate (a palladacycle). nih.gov

Oxidative Addition/Reductive Elimination: This palladacycle can then react with various partners. In many functionalization reactions, the Pd(II) center is oxidized to a high-valent Pd(IV) species. nih.gov This is followed by C-X bond-forming reductive elimination (where X is the new functional group), which releases the functionalized product and regenerates a Pd(II) species, allowing the catalytic cycle to continue. nih.govbeilstein-journals.org

This mechanistic pathway leverages the proximity of the ortho C-H bonds of the phenyl ring to the metal center, enforced by the directing pyridine group, to achieve high regioselectivity.

Reactivity of the N-Oxide Intermediate: The formation of this compound N-oxide via oxidation dramatically alters the molecule's reactivity. The N-oxide moiety activates the pyridine ring, particularly at the C2 and C4 positions, toward nucleophilic attack. wikipedia.orgscripps.edu The mechanism for this activation typically involves an initial reaction of the N-oxide oxygen atom with an electrophile. For example, treatment with reagents like phosphorus oxychloride (POCl₃) or acetic anhydride (Ac₂O) leads to the formation of a highly reactive O-phosphorylated or O-acetylated intermediate, respectively.

This intermediate is an excellent leaving group. A subsequent nucleophilic attack (e.g., by a chloride or acetate (B1210297) ion) at the C2 or C4 position of the pyridine ring, followed by the elimination of the leaving group, results in the formation of a substituted pyridine. wikipedia.org This two-step sequence is a classic strategy for introducing nucleophiles onto the pyridine ring, a transformation that is difficult to achieve with the parent pyridine itself. youtube.com

Computational and Theoretical Studies: While direct experimental mechanistic studies on this compound are limited, theoretical and computational methods provide valuable insights. For instance, studies on the reaction of the pyridine ring with radical species have used computational chemistry to map potential energy surfaces, identify intermediates, and predict product branching ratios. chemrxiv.org Such studies help to elucidate the fundamental reactivity patterns, including the initial sites of electrophilic or radical attack and the feasibility of various subsequent pathways like ring-contraction or ring-expansion. chemrxiv.org Density Functional Theory (DFT) calculations are also employed to understand the electronic structure and reaction barriers in related heterocyclic systems, providing a predictive framework for reactivity. nih.gov

Theoretical and Computational Studies of 4 2 Fluorophenyl Pyridine

Quantum Chemical Calculations of Electronic Structure

A thorough understanding of the electronic properties of 4-(2-fluorophenyl)pyridine is fundamental to predicting its reactivity, intermolecular interactions, and potential applications. This would be achieved through quantum chemical calculations, such as those based on Density Functional Theory (DFT).

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. Calculations would reveal the energy levels of these orbitals and their spatial distribution. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. For this compound, it is expected that the HOMO would be primarily located on the more electron-rich phenyl ring, while the LUMO would be distributed over the electron-deficient pyridine (B92270) ring. The presence of the electronegative fluorine atom would likely lower the energy of both the HOMO and LUMO compared to the unsubstituted 4-phenylpyridine.

Table 1: Hypothetical Molecular Orbital Data for this compound

Property Expected Value Significance
HOMO Energy Lowered by fluorine substitution Indicates ionization potential
LUMO Energy Lowered by fluorine substitution Indicates electron affinity

Charge Distribution and Electrostatic Potential Maps

An analysis of the charge distribution would provide insight into the polarity of the molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would quantify the partial charges on each atom. The electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring would lead to a complex charge distribution. An electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule, highlighting areas susceptible to electrophilic or nucleophilic attack. It is anticipated that the region around the nitrogen and fluorine atoms would exhibit a negative electrostatic potential, while the hydrogen atoms of the rings would show a positive potential.

Electronic Density and Bond Critical Point Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) could be employed to analyze the electron density and characterize the chemical bonds within this compound. This analysis would involve locating the bond critical points (BCPs) for each covalent bond and examining the properties of the electron density at these points. This would provide quantitative information about the strength and nature of the C-C, C-N, C-H, and C-F bonds, as well as the inter-ring C-C bond.

Conformational Analysis and Rotational Barriers

The three-dimensional structure of this compound is not fixed, with rotation possible around the single bond connecting the phenyl and pyridine rings. Understanding its conformational preferences is vital for predicting its shape and how it might interact with other molecules.

Inter-ring Torsional Angles and Preferred Conformations

The key conformational parameter is the dihedral angle between the planes of the phenyl and pyridine rings. Due to steric hindrance between the ortho-hydrogen on the pyridine ring and the ortho-fluorine and hydrogen on the phenyl ring, a completely planar conformation is expected to be energetically unfavorable. Computational studies would identify the minimum energy conformation, which is likely to be a twisted structure. A potential energy surface scan, calculated by systematically varying the inter-ring torsional angle, would reveal the energy profile for rotation and identify the most stable conformations.

Table 2: Hypothetical Conformational Data for this compound

Parameter Expected Finding Significance
Preferred Dihedral Angle Non-planar (twisted) Defines the molecule's 3D shape
Rotational Energy Barrier A quantifiable energy value Indicates the flexibility of the molecule

Impact of Fluorine on Conformational Preferences

The presence of the fluorine atom at the ortho position of the phenyl ring is expected to have a significant impact on the conformational preferences of the molecule. Compared to the unsubstituted 4-phenylpyridine, the steric repulsion between the fluorine atom and the adjacent C-H bond on the pyridine ring would likely lead to a larger preferred dihedral angle. This steric clash would also increase the energy barrier to rotation around the inter-ring bond. The fluorine atom's size and electrostatic properties would be the primary determinants of these conformational effects.

Spectroscopic Parameter Prediction and Simulation

Computational spectroscopy is an essential tool for interpreting experimental data and predicting the spectral characteristics of novel molecules. By employing quantum mechanical calculations, it is possible to simulate various types of spectra with a high degree of accuracy.

Computational Modeling of Vibrational Frequencies (Infrared, Raman)

The vibrational modes of this compound can be predicted using Density Functional Theory (DFT) calculations. Typically, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is employed for geometry optimization and subsequent frequency calculations. These calculations yield a set of harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule.

The predicted frequencies can be correlated with experimental Infrared (IR) and Raman spectra. Key vibrational modes for this compound are expected to include:

C-H stretching vibrations of the phenyl and pyridine rings, typically observed in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching vibrations within the aromatic rings, which give rise to a series of characteristic bands between 1400 and 1600 cm⁻¹.

C-F stretching vibration , a strong absorption band typically found in the 1100-1250 cm⁻¹ range.

Ring breathing modes and other skeletal vibrations at lower frequencies.

Due to the systematic overestimation of vibrational frequencies by harmonic calculations, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the computed wavenumbers to improve agreement with experimental data. A detailed assignment of the calculated vibrational modes can be achieved through Potential Energy Distribution (PED) analysis.

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative) This table is illustrative as specific literature data for this exact compound is scarce. The values are based on typical DFT calculations for similar fluorinated aromatic compounds.

Vibrational Mode Calculated Frequency (cm⁻¹) (Unscaled) Predicted IR Intensity Predicted Raman Activity
Phenyl C-H Stretch 3085 Medium High
Pyridine C-H Stretch 3060 Medium High
Ring C=C/C=N Stretch 1595 High High
Ring C=C/C=N Stretch 1550 High Medium
Ring C=C/C=N Stretch 1470 High Low
C-F Stretch 1230 Very High Low
In-plane C-H Bend 1150 Medium Medium
Ring Breathing 1010 Low Very High

Theoretical Prediction of Electronic Transitions (UV-Vis)

The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). These calculations, performed on the optimized ground-state geometry, provide information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.

For aromatic systems like this compound, the UV-Vis spectrum is typically dominated by π → π* transitions. The key parameters obtained from TD-DFT calculations are the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption band. The analysis of the molecular orbitals involved in the transitions (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) helps in understanding the charge transfer characteristics of the excited states. For this compound, transitions involving charge transfer from the fluorophenyl ring to the pyridine ring, or vice versa, are of particular interest.

Table 2: Predicted Electronic Transitions for this compound (Illustrative) This table is illustrative as specific literature data for this exact compound is scarce. The values are based on typical TD-DFT calculations for similar phenylpyridine compounds.

Transition Calculated Wavelength (λmax, nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 285 0.35 HOMO → LUMO (π → π*)
S₀ → S₂ 240 0.20 HOMO-1 → LUMO (π → π*)
S₀ → S₃ 215 0.15 HOMO → LUMO+1 (π → π*)

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory (e.g., B3LYP/6-311+G(2d,p)), is widely used for this purpose. The calculations provide isotropic shielding values (σ) for each nucleus (¹H, ¹³C, ¹⁹F), which are then converted to chemical shifts (δ) using a reference compound (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory.

For this compound, the predicted NMR spectra would show distinct signals for the protons and carbons of both the pyridine and the 2-fluorophenyl rings. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment, making it a valuable probe. The calculated shifts can aid in the unambiguous assignment of experimental spectra, especially for complex spin systems.

Table 3: Predicted NMR Chemical Shifts for this compound (Illustrative) This table is illustrative as specific literature data for this exact compound is scarce. The values are based on typical GIAO-DFT calculations for similar fluorinated aromatic compounds.

Nucleus Predicted Chemical Shift (δ, ppm)
¹H (Pyridine) 7.2 - 8.7
¹H (Fluorophenyl) 7.0 - 7.5
¹³C (Pyridine) 120 - 150
¹³C (Fluorophenyl) 115 - 165 (including C-F coupling)
¹⁹F -110 to -120

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in exploring the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation barriers. This provides a detailed mechanistic understanding that complements experimental kinetic studies.

Computational Studies of Synthesis Pathways

A common method for the synthesis of 4-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. For this compound, this would typically involve the reaction of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) with 2-fluorophenylboronic acid, catalyzed by a palladium complex.

Computational studies, using DFT, can elucidate the catalytic cycle of this reaction, which generally involves three main steps:

Oxidative Addition: The 4-halopyridine adds to the Pd(0) catalyst.

Transmetalation: The 2-fluorophenyl group is transferred from the boronic acid (in the form of a borate) to the palladium center.

Reductive Elimination: The this compound product is formed, and the Pd(0) catalyst is regenerated.

By calculating the energies of the reactants, intermediates, and products, as well as locating the transition states for each step, a complete energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into how the choice of ligands, base, and solvent can influence the reaction efficiency.

Theoretical Investigation of Reactivity Patterns

The electronic structure of this compound, as determined by computational methods, governs its reactivity. Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can predict the most likely sites for electrophilic and nucleophilic attack.

HOMO/LUMO Analysis: The distribution of the HOMO indicates the regions most susceptible to electrophilic attack (electron-rich areas), while the LUMO distribution highlights the regions prone to nucleophilic attack (electron-poor areas).

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are indicative of sites for electrophilic attack, such as the nitrogen atom of the pyridine ring. Regions of positive potential (blue) are susceptible to nucleophilic attack.

These analyses can predict, for example, that the pyridine nitrogen is the most likely site for protonation or alkylation. The reactivity of the aromatic rings towards electrophilic or nucleophilic substitution can also be assessed, taking into account the activating/deactivating and directing effects of the fluorine substituent and the pyridine ring.

Intermolecular Interactions and Self-Assembly Propensities

Detailed research findings on the intermolecular interactions and self-assembly of this compound are not available in the reviewed scientific literature.

Specific data regarding the hydrogen bonding networks in the crystal structure of this compound, including bond lengths, angles, and donor-acceptor pairs, are not documented in the available literature.

A detailed analysis of the π-π stacking interactions, including interplanar distances, centroid-to-centroid distances, and the energetic contributions of these interactions to the self-assembly of this compound, has not been reported in the reviewed scientific literature.

Applications of 4 2 Fluorophenyl Pyridine in Advanced Materials and Catalysis

4-(2-Fluorophenyl)pyridine as a Ligand in Coordination Chemistry

The nitrogen atom of the pyridine (B92270) ring in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal centers. The presence of the 2-fluorophenyl substituent at the 4-position of the pyridine ring introduces specific steric and electronic modifications to the ligand, influencing the properties of the resulting metal complexes.

Design and Synthesis of Metal Complexes Featuring this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to control the coordination number and geometry of the resulting complex.

A notable example of transition metal complexes featuring a derivative of this compound involves its incorporation into a larger ligand framework for catalysis. Specifically, titanium complexes bearing fluorine-containing phenoxy-imine chelate ligands have been synthesized, where the imine substituent is a 2-fluorophenyl group. These complexes, with the general formula TiCl₂{η²-1-[C(H)=N-R]-2-O-3-tBu-C₆H₃}₂ where R is 2-fluorophenyl, are prepared by reacting the lithium salt of the corresponding ligand with titanium tetrachloride (TiCl₄). acs.org The synthesis results in good yields of the desired distorted octahedral complexes. acs.org

While extensive research on a broad range of other transition metal complexes with this compound as a simple, monodentate ligand is not widely available in the public domain, the principles of coordination chemistry suggest that it can form complexes with various transition metals such as palladium, rhodium, and iridium. The synthesis would typically involve the direct reaction of this compound with metal halides or other precursors. For instance, palladium(II) complexes with substituted pyridines are often synthesized by reacting the pyridine derivative with a palladium(II) salt like palladium(II) chloride. nih.gov

Currently, there is a lack of specific research literature detailing the design and synthesis of main group metal adducts featuring this compound. However, based on the known chemistry of pyridine and its derivatives, it is expected that this compound can form adducts with main group elements that act as Lewis acids. For example, pyridine is known to form adducts with boranes and sulfur trioxide. wikipedia.org By analogy, it is plausible that this compound could react with main group metal halides (e.g., AlCl₃, SnCl₄) or organometallic compounds (e.g., trialkylaluminum) to form stable adducts. The synthesis would likely involve the direct combination of the Lewis acidic main group compound with this compound in an inert solvent.

Electronic and Geometric Structures of this compound-Metal Complexes

The electronic and geometric structures of metal complexes are crucial determinants of their physical and chemical properties, including their catalytic activity. These structures are typically elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

For the aforementioned titanium complexes bearing a 2-fluorophenyl-substituted phenoxy-imine ligand, X-ray analysis has revealed a distorted octahedral geometry. In these complexes, the two phenoxy oxygens adopt a trans-configuration, while the two imine nitrogens and the two chlorine atoms are situated in a cis-arrangement. acs.org The introduction of the fluorine atom influences the bond angles within the complex, such as the O-Ti-O, N-Ti-N, and Cl-Ti-Cl angles, as well as the torsion angles involving the phenyl group on the imine nitrogen, when compared to their non-fluorinated analogues. acs.org

Catalytic Applications of this compound-Metal Complexes

The tailored electronic and steric environment created by the this compound ligand can be harnessed to develop metal complexes with specific catalytic activities.

Polymerization:

Titanium complexes containing the 2-fluorophenyl-substituted phenoxy-imine ligand have demonstrated significant activity as catalysts for ethylene (B1197577) polymerization when activated with methylaluminoxane (B55162) (MAO). acs.org These catalysts have been shown to promote living polymerization of ethylene, producing high molecular weight polyethylene (B3416737) with very narrow molecular weight distributions (Mw/Mn < 1.20). acs.org The presence of the fluorine atom adjacent to the imine nitrogen is crucial for this living polymerization behavior at elevated temperatures (50 °C). acs.org The catalytic activity of these systems is high, with turnover frequencies (TOF) comparable to that of the well-known Cp₂ZrCl₂/MAO system. acs.org

Catalyst Precursor Polymerization Temperature (°C) Activity (kg of PE / (mol of Ti·h)) Molecular Weight (Mn) x 10-4 Polydispersity (Mw/Mn)
TiCl₂{η²-1-[C(H)=N-(2-F-Ph)]-2-O-3-tBu-C₆H₃}₂ 50 1,860 41.3 1.13

Table 1: Ethylene polymerization data for a titanium complex featuring a 2-fluorophenyl-substituted ligand, activated with MAO. Data sourced from acs.org.

Cross-Coupling:

While there is a substantial body of research on the use of palladium complexes with various pyridine-based ligands as catalysts for cross-coupling reactions such as the Suzuki-Miyaura reaction, specific studies detailing the application of this compound-metal complexes in this context are not widely reported. nih.govacs.orgnih.govresearchgate.net However, the electronic properties imparted by the fluorophenyl group could potentially influence the efficacy of such catalysts. The electron-withdrawing nature of the fluorine atom can affect the electron density at the metal center, which in turn can modulate the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Further research is needed to explore the potential of this compound-metal complexes, particularly those of palladium, in homogeneous cross-coupling catalysis.

Heterogeneous Catalysis (e.g., Metal-Organic Frameworks, Supported Catalysts)

A comprehensive review of available scientific literature does not yield specific examples of this compound being utilized as a primary building block or ligand in the synthesis of Metal-Organic Frameworks (MOFs) or as a component in supported heterogeneous catalysts. The construction of MOFs often relies on ligands with specific geometries and functional groups (such as carboxylates or multiple nitrogen donor sites) to form extended porous networks. Similarly, supported catalysts typically involve the immobilization of a catalytically active species onto a solid support. While pyridine derivatives are widely used in these areas, the specific application of this compound remains an area for future exploration.

Role in Organic Catalysis and Organocatalysis

The utility of this compound as a catalyst in organic synthesis is not prominently featured in current research literature. The catalytic activity of pyridine derivatives is largely dependent on the basicity and steric accessibility of the nitrogen lone pair.

In Brønsted base catalysis, a substance functions by accepting a proton. The basicity of the pyridine nitrogen in this compound is reduced by the electron-withdrawing effect of the fluorine atom on the attached phenyl ring. This decreased basicity, compared to unsubstituted pyridine or pyridines with electron-donating groups, may limit its efficacy as a Brønsted base catalyst in reactions that require a stronger base to proceed efficiently.

Integration into Functional Materials

The integration of fluorophenylpyridine moieties into functional materials is a more documented area of research, particularly in the field of optoelectronics where precise tuning of electronic properties is paramount.

While specific device data for this compound itself is limited, the broader class of fluorophenylpyridine isomers serves as a critical component in the design of highly efficient organometallic complexes for optoelectronic applications. These molecules are particularly valued as cyclometalating ligands for heavy metal ions like Iridium(III) and Platinum(II).

In these complexes, the fluorophenylpyridine ligand coordinates to the metal center through both the pyridine nitrogen (a dative bond) and a carbon atom on the phenyl ring (a covalent C-M bond), forming a stable five-membered ring. The fluorine substituents play a crucial role in tuning the electronic properties of the resulting complex. They can raise the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), effectively widening the energy gap. This tuning is essential for achieving emission in the high-energy blue region of the spectrum for Organic Light-Emitting Diodes (OLEDs). acs.orgresearchgate.netacs.org

These organometallic phosphors are used as dopants in the emissive layer of OLEDs, where they can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The fluorination of the phenylpyridine ligand enhances the photoluminescence quantum yield and improves the operational stability of the devices. researchgate.netacs.org

In the context of organic solar cells, iridium complexes featuring fluorophenylpyridine ligands have been investigated as photosensitizers. researchgate.net These complexes can absorb solar radiation and facilitate the generation of excitons, which are then dissociated at a donor-acceptor interface to produce a photocurrent.

Complex TypeLigand ClassApplicationFunction of Fluorophenylpyridine LigandReference
Iridium(III) ComplexesCyclometalated bis-fluorophenylpyridineOLEDs, Photodynamic TherapyTunes emission to blue/green, enhances phosphorescence. acs.orgresearchgate.net
Iridium(III) ComplexesHeteroleptic cyclometalated fluorophenylpyridineOLEDsControls emission properties and isomeric stability. acs.orgacs.org
Platinum(II) ComplexesCyclometalated fluorophenylpyridine (dfppy)Chromophores for OptoelectronicsActs as a primary light-absorbing and emitting unit. sebbm.es
Iridium(III) Complexesbis-fluorophenylpyridineOrganic Solar CellsActs as a light-harvesting component. researchgate.net

Polymer Chemistry: There is a notable lack of research describing the direct incorporation of this compound as a monomer or functional side-group in polymer chemistry. While fluorinated polymers and pyridine-containing polymers are both well-established classes of materials with diverse applications, the synthesis of polymers specifically featuring the this compound unit is not documented in the available literature.

Supramolecular Assemblies: Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. The organometallic complexes described for optoelectronics often arrange into ordered crystalline lattices, which are themselves a form of supramolecular assembly. ugr.es

While direct studies on this compound are scarce, research on a very close analogue, 4-(4-bromophenyl)pyridine (B1268493) , provides a compelling example of how this structural motif can be used to build complex, functional supramolecular systems. In one study, a derivative of 4-(4-bromophenyl)pyridine was attached to hyaluronic acid. This polymer was then assembled with cucurbit ugr.esuril (a barrel-shaped macrocycle) and laponite clay nanosheets. This multi-component assembly created a hydrogel that exhibited ultralong organic room-temperature phosphorescence in water, with potential applications in bio-imaging and light-harvesting systems. This demonstrates the potential of the (halophenyl)pyridine scaffold to direct the formation of intricate and functional higher-order structures.

Applications in Sensing and Chemo-sensing Devices

The integration of a pyridine ring and a fluorinated aromatic system in this compound provides a foundation for its potential application in the development of chemical sensors. Pyridine and its derivatives are well-known for their ability to coordinate with metal ions and participate in hydrogen bonding, making them effective recognition sites in chemosensors. The introduction of a fluorine atom can modulate the electronic properties of the molecule, which can, in turn, influence its interaction with analytes and enhance the sensitivity and selectivity of a sensor.

Fluorinated aromatic compounds often exhibit unique photophysical properties, including fluorescence, which is a common signaling mechanism in optical sensors. While specific studies on this compound as a chemosensor are not prominent, the broader class of fluorophenylpyridine derivatives has been explored for these purposes. The electron-withdrawing nature of the fluorine atom can affect the electron density of the pyridine ring, potentially altering its binding affinity and selectivity for specific ions or molecules. This tailored electronic structure is a key aspect in the design of sophisticated sensing materials.

Table 1: Potential Sensing Applications Based on Structural Features

FeaturePotential Sensing ApplicationPrinciple of Detection
Pyridine NitrogenMetal Ion DetectionCoordination with metal ions leading to changes in optical or electrochemical signals.
Fluorophenyl GroupAnion SensingModulation of electron density to enhance interaction with specific anions.
Aromatic SystemDetection of NitroaromaticsQuenching of fluorescence upon interaction with electron-deficient aromatic compounds.

Further research could involve the synthesis of more complex derivatives of this compound, incorporating additional functional groups to create highly selective and sensitive chemo-sensing devices for environmental monitoring, industrial process control, and biomedical diagnostics.

Contribution to Liquid Crystalline Systems

The rigid, rod-like structure of this compound suggests its potential as a core mesogenic unit in the design of liquid crystalline materials. The presence of the polar fluorine atom can introduce dipole moments that influence the intermolecular interactions, which are crucial for the formation and stability of liquid crystal phases. The balance between the aromatic rings provides the necessary anisotropy for the molecules to align in an ordered fashion, characteristic of liquid crystals.

While there is no specific literature detailing the liquid crystalline properties of this compound itself, the broader family of phenylpyridine derivatives is known to be a component of some liquid crystal systems. The introduction of a fluorine substituent can affect key properties such as the clearing point, viscosity, and dielectric anisotropy of the resulting material. These properties are critical for applications in display technologies and other electro-optical devices.

Table 2: Predicted Influence of this compound Core on Liquid Crystal Properties

PropertyPredicted InfluenceRationale
Mesophase StabilityPotentially enhancedThe rigidity of the biphenyl-like structure can promote ordered phases.
Dielectric AnisotropyLikely to be positiveThe dipole moment associated with the C-F bond can contribute to a net dipole along the molecular axis.
Clearing PointVariableDependent on the overall molecular geometry and intermolecular forces.

Future investigations might focus on synthesizing homologous series of liquid crystals incorporating the this compound core to systematically study the effect of this building block on the mesomorphic behavior and physical properties of the materials.

Emerging Applications in Non-Biological/Non-Clinical Domains

The unique combination of a coordinating pyridine unit and an electronically modified phenyl ring in this compound opens up possibilities for its use in a variety of emerging non-biological and non-clinical fields.

One promising area is in the field of catalysis , particularly as a ligand for transition metal complexes. The pyridine nitrogen can act as a Lewis base to coordinate with a metal center, while the fluorophenyl group can be used to tune the electronic environment of the catalyst, thereby influencing its activity and selectivity. A closely related derivative, this compound-2-carboxylic acid, has been noted for its use in the synthesis of metal-organic frameworks (MOFs) . MOFs are porous crystalline materials with applications in gas storage, separation, and heterogeneous catalysis. The use of this compound or its derivatives as organic linkers in MOFs could lead to new materials with tailored pore sizes and functionalities.

In the realm of organic electronics , fluorinated aromatic compounds are of interest for their potential to improve the performance and stability of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which can facilitate charge injection and transport. While not specifically reported for this compound, its structural characteristics are aligned with the design principles for materials used in these applications.

Table 3: Potential Emerging Applications of this compound

Application DomainPotential Role of this compoundKey Advantages
Homogeneous CatalysisLigand for transition metal catalystsElectronic tuning of the metal center, potentially enhancing catalytic performance.
Metal-Organic FrameworksOrganic linker or building blockIntroduction of fluorine functionality into the MOF structure, potentially modifying its properties.
Organic ElectronicsComponent in charge transport or emissive layersImproved stability and electronic properties due to the presence of fluorine.

The exploration of this compound in these and other non-biological domains is an active area of research, with the potential to yield novel materials and technologies with enhanced performance characteristics.

Synthesis and Evaluation of Derivatives and Analogues of 4 2 Fluorophenyl Pyridine

Design Principles for Structural Modification and Diversification

The structural modification of 4-(2-Fluorophenyl)pyridine is guided by principles aiming to systematically tune its steric and electronic properties. These modifications are crucial for optimizing its performance in various applications, particularly in the field of catalysis where it can function as a ligand for transition metals. The core design strategy involves altering the molecule's architecture to control the coordination environment around a metal center, thereby influencing the catalytic cycle's efficiency, selectivity, and stability.

Key design principles include:

Electronic Tuning: The electronic nature of the molecule can be modified by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either the pyridine (B92270) or the phenyl ring. The fluorine atom at the ortho position of the phenyl ring already imparts a significant inductive electron-withdrawing effect. Further modifications, such as adding methoxy (-OCH₃) or nitro (-NO₂) groups, can modulate the electron density on the pyridine nitrogen. This fine-tuning of the ligand's electronic properties can alter the redox potential of the metal catalyst and its binding affinity for substrates. For instance, substitution on the pyridine ring provides a regulatory handle on the electronic properties of a coordinated metal center. nih.gov

Steric Hindrance: The steric bulk around the coordinating nitrogen atom is a critical design parameter. Introducing bulky substituents adjacent to the nitrogen (at positions 3 and 5) or on the phenyl ring can create a specific "ligand bite angle" or a protective pocket around the metal's active site. This can enhance selectivity by controlling the orientation of substrates approaching the catalyst and can also improve catalyst stability by preventing dimerization or decomposition pathways. The interplay between steric and electronic contributions is essential for rationalizing the relationship between ligand structure and catalyst performance. mdpi.com

Scaffold Diversification: Beyond simple substitution, the core this compound structure can be diversified to introduce new functionalities. This can involve extending the π-conjugated system to influence photophysical properties or incorporating additional donor atoms to create multidentate ligands. These modifications aim to develop derivatives with tailored properties for specific applications, such as molecular sensors or functional materials.

By systematically applying these principles, libraries of this compound derivatives can be generated and evaluated, leading to the establishment of clear structure-activity relationships.

Synthesis of Substituted 4-(2-Fluorophenyl)pyridines

The synthesis of derivatives based on the this compound scaffold is primarily achieved through modern cross-coupling reactions and functional group transformations that allow for precise control over the final structure.

Isomers with Varied Fluorine Substitution Patterns on the Phenyl Ring

The synthesis of isomers such as 4-(3-Fluorophenyl)pyridine and 4-(4-Fluorophenyl)pyridine is efficiently accomplished using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.gov This method provides a versatile and high-yielding route to biaryl compounds.

The general synthetic approach involves the reaction of a halopyridine with an appropriately substituted fluorophenylboronic acid. For example, 4-chloropyridine (B1293800) or 4-bromopyridine (B75155) can be coupled with 2-fluorophenylboronic acid, 3-fluorophenylboronic acid, or 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄). nih.gov The reaction tolerates a wide range of functional groups, making it a robust method for generating a library of isomers. nih.gov

Table 1: Synthesis of Fluorophenylpyridine Isomers via Suzuki-Miyaura Coupling

Pyridine PrecursorBoronic Acid PartnerProductTypical Catalyst / BaseReported Yield Range
4-Bromopyridine2-Fluorophenylboronic acidThis compoundPd(PPh₃)₄ / K₃PO₄Moderate to Good
4-Bromopyridine3-Fluorophenylboronic acid4-(3-Fluorophenyl)pyridinePd(PPh₃)₄ / K₃PO₄Moderate to Good
4-Bromopyridine4-Fluorophenylboronic acid4-(4-Fluorophenyl)pyridinePd(PPh₃)₄ / K₃PO₄Moderate to Good

Analogues with Different Substituents on the Pyridine Ring

Functionalizing the pyridine ring of this compound allows for the introduction of diverse chemical groups that can modulate its properties. This can be achieved either by starting with a pre-functionalized pyridine ring before the cross-coupling step or by direct functionalization of the 4-arylpyridine core.

Synthesis of Chloro-Substituted Analogues: Halogenation provides a key entry point for further modifications. For instance, a 2-hydroxy-4-arylpyridine can be converted to a 2-chloro-4-arylpyridine using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com The resulting chloro-substituted derivative can then undergo nucleophilic aromatic substitution or further cross-coupling reactions.

Synthesis of Amino-Substituted Analogues: Amino groups can be introduced through various methods. One approach involves the Hofmann rearrangement of a pyridine-2-carboxamide intermediate. google.com Another common route is the substitution of a halogen. For example, 2-amino-4-chloropyridine can be converted to 2-amino-4-fluoropyridine using sodium fluoride (B91410) in a polar aprotic solvent like N,N-dimethylformamide. chemicalbook.com While this example illustrates a fluoro-for-chloro substitution, the principle can be extended to other nucleophilic substitutions on a pre-existing halo-4-(2-fluorophenyl)pyridine scaffold.

Table 2: Representative Synthetic Routes for Pyridine Ring Functionalization

Starting Material TypeReagentsFunctional Group IntroducedReaction Type
2-Hydroxy-4-arylpyridineSOCl₂ or POCl₃-ClChlorination
2-Halo-4-arylpyridineAmmonia or Amine Source-NH₂ / -NR₂Nucleophilic Aromatic Substitution
Pyridine-carboxamideNaOBr (Hofmann conditions)-NH₂Hofmann Rearrangement

Compounds with Extended Conjugated Systems

Extending the π-conjugated system of this compound is of interest for applications in materials science, particularly for organic electronics and photonics. rsc.org This is typically achieved by introducing additional aromatic rings or unsaturated linkages to the core structure.

Palladium-catalyzed cross-coupling reactions are again the methods of choice. To synthesize such systems, a halo-substituted this compound (e.g., 2-bromo-4-(2-fluorophenyl)pyridine) serves as a key intermediate.

Suzuki-Miyaura Coupling: This intermediate can be coupled with another arylboronic acid to create a terphenyl-like system. Site-selective couplings on polyhalogenated pyridines allow for the stepwise and controlled construction of complex pentaarylpyridines. researchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium/copper catalyst system introduces an alkynyl substituent, which extends the π-system in a linear fashion. This method has been used to synthesize novel conjugated polymers based on pyridine moieties. researchgate.net

These synthetic strategies provide a modular approach to building complex, fully π-conjugated molecules with tailored electronic and optical properties. rsc.orgnih.gov

Structure-Performance Relationships in Catalysis

The derivatives of this compound, when used as ligands in transition metal catalysis, exhibit performance characteristics that are directly linked to their molecular structure. Understanding these structure-performance relationships is essential for the rational design of more efficient and selective catalysts.

Impact of Steric and Electronic Parameters on Catalytic Efficiency

The catalytic efficiency of a metal complex incorporating a this compound-based ligand is profoundly influenced by the steric and electronic environment created by the ligand. nih.gov

Electronic Effects: The electronic properties of substituents on the ligand framework directly modulate the electron density at the metal center. Electron-withdrawing groups, like the fluorine atom in the parent compound, generally make the metal center more electrophilic. This can enhance its reactivity towards certain substrates. Conversely, electron-donating groups increase electron density on the metal, which can be beneficial for other catalytic steps, such as oxidative addition. A clear correlation has been shown between the electronic properties imparted by pyridine ring substitutions and the catalytic activity of the corresponding iron complexes in C-C coupling reactions. nih.gov The introduction of substituents with different electronic characteristics can change reaction rates by orders of magnitude. researchgate.net

Table 3: Illustrative Structure-Performance Relationship in Olefin Polymerization

Ligand Substitution PatternKey Structural FeatureObserved Impact on CatalysisRationale
Unsubstituted PyridineLow steric hindranceHigh activity, low stereoselectivityFacile substrate access but poor facial discrimination.
Ortho-Methyl on Pyridine RingIncreased steric bulk near metalModerate activity, improved stereoselectivitySteric hindrance guides incoming monomer orientation.
Para-Trifluoromethyl on Phenyl RingStrong electron-withdrawing effectAltered activity and polymer molecular weightModifies the electrophilicity and reactivity of the catalytic center.
Bulky Ortho-Substituents on Phenyl RingHigh steric hindrancePotentially lower activity, high stereoselectivityCreates a well-defined pocket that enhances stereocontrol. mdpi.com

This data, while representative of general principles in pyridine-based catalyst systems, highlights the critical role that systematic ligand modification plays in tuning catalytic outcomes.

Regioselectivity and Stereoselectivity Modulation

The functionalization of the pyridine ring is a cornerstone of synthetic organic chemistry, yet achieving site-selectivity can be challenging due to the intrinsic electronic properties of the heterocycle. nih.gov For derivatives like this compound, synthetic strategies often focus on activating the pyridine ring to control the position of incoming substituents. The development of methods for C-4 functionalization of pyridines is an active area of research, with some strategies employing temporary pyridine activation reagents to direct reactions to this specific position. dntb.gov.ua

Regioselective synthesis of functionalized pyridines can be achieved through various means, including directing group-free methods that temporarily convert pyridines into electron-rich intermediates, thereby enabling regioselective electrophilic functionalization under mild conditions. nih.gov The inherent electronic nature of the pyridine ring typically directs nucleophiles to the 2, 4, or 6 positions. mdpi.com For 4-substituted pyridines, functionalization often targets the remaining C-H bonds at the 2, 3, 5, and 6 positions. The electronic influence of the 2-fluorophenyl group at the C-4 position can modulate the reactivity of the pyridine ring, although specific studies detailing this influence on regioselectivity are highly specific to the reaction conditions. For instance, mechanochemically activated magnesium has been shown to mediate the direct C-4 alkylation of pyridines with excellent regioselectivity. acs.org

Stereoselectivity becomes crucial when introducing chiral centers into the derivatives of this compound. Stereoselective reactions are designed to favor the formation of one stereoisomer over another. masterorganicchemistry.com Catalytic and stereoselective syntheses of partially hydrogenated pyridines, such as dihydropyridines, are of significant interest as these motifs are present in many bioactive molecules. mdpi.com Methodologies for achieving stereoselectivity often involve the use of chiral catalysts or auxiliaries. For example, the dearomative functionalization of pyridines can proceed through catalytic stereoselective pathways, yielding enantioenriched products. mdpi.com While the literature provides broad strategies for the regio- and stereoselective synthesis of pyridine derivatives, specific, detailed examples focusing solely on modulating the this compound scaffold remain a niche area of investigation. nih.gov The principles of stereospecificity, where a stereochemically distinct starting material reacts to form a stereochemically distinct product, are also applicable, particularly in concerted reaction mechanisms. khanacademy.org

Structure-Property Relationships in Advanced Materials Science

The unique electronic and structural characteristics of the this compound scaffold make it a valuable component in the design of advanced materials. The interplay between the electron-deficient pyridine ring and the substituted phenyl ring, particularly with the presence of an electronegative fluorine atom, gives rise to tunable properties that are exploited in materials science.

Influence on Photophysical Properties

Derivatives of 4-phenylpyridine are integral to the development of photophysically active materials, especially for applications like organic light-emitting diodes (OLEDs). nih.govacs.org The introduction of a 2-fluorophenyl group can significantly influence the material's electronic and photophysical properties, such as its absorption and emission wavelengths, fluorescence quantum yields, and charge transport characteristics.

The photophysical properties are highly dependent on the molecular structure, including the nature of substituents and the planarity of the molecule. For example, in pyridine-appended pyrene derivatives designed as hole-transporting materials for OLEDs, a large dihedral angle between the pyrene and pyridine units indicates poor π-electronic communication, which affects the electro-optical properties. nih.govacs.org The introduction of halogen atoms, such as fluorine, into the chemical structure is known to alter the carrier mobility of the molecules. nih.gov

The table below summarizes the photophysical properties of several pyridine-based fluorescent dyes, illustrating how structural modifications impact their characteristics. While these are not direct derivatives of this compound, they demonstrate the principles of how substituent changes on the pyridine core affect photophysical outcomes.

CompoundAbsorption Max (λmax,abs) (nm)Emission Max (λmax,fl) (nm)Solvent
OUY-2~400453Toluene
OUK-2~420480Toluene
OUJ-2~440509Toluene

This data is illustrative of pyridine-based dyes and is derived from studies on related compounds to show the effect of modifying the electron-accepting core. nih.gov

The fluorescence of these materials often exhibits positive solvatochromism, where the emission bands show a bathochromic (red) shift with increasing solvent polarity. nih.gov This behavior is indicative of an intramolecular charge-transfer (ICT) character in the excited state. nih.gov The design of such molecules for OLEDs aims to achieve high efficiency, luminance, and stability. nih.govacs.orgmdpi.com

Effect on Self-Assembly and Supramolecular Organization

The this compound moiety can act as a versatile building block in supramolecular chemistry. The nitrogen atom of the pyridine ring serves as a hydrogen bond acceptor or a coordination site for metal ions, while the aromatic rings can participate in π-π stacking interactions. The fluorine atom can engage in halogen bonding or other non-covalent interactions, further directing the self-assembly process.

Coordination-driven self-assembly, using pyridine-containing ligands and metal acceptors, can lead to the quantitative formation of well-defined supramolecular polygons, such as rhomboids and hexagons. nih.gov The precise geometry of the resulting architecture is dictated by the angles of the donor and acceptor components. nih.gov Similarly, the combination of hydrogen and halogen bonds can be used to assemble individual molecules into larger, ordered architectures. nih.gov

The functionality of supramolecular nanostructures can be expanded by designing systems with multiple components that either self-sort into distinct structures or co-assemble into mixed ones. nih.gov The self-assembly of peptide amphiphiles, for instance, can be influenced by the presence of other molecules, leading to varied nanoscale morphologies. nih.govmdpi.com In the context of this compound derivatives, these principles can be applied to create complex, functional materials where the specific intermolecular interactions guided by the fluorophenyl and pyridine groups dictate the final supramolecular organization. mdpi.com

Modulation of Sensing Capabilities

Pyridine-based compounds are widely explored as chemosensors for detecting various analytes, including metal ions and small molecules. mdpi.comdntb.gov.ua The sensing mechanism often relies on a change in the photophysical properties, such as fluorescence or color, upon interaction with the target analyte. The this compound scaffold can be incorporated into sensor designs where the pyridine nitrogen acts as a binding site.

The selectivity and sensitivity of a chemosensor can be finely tuned by modifying its chemical structure. For example, 4-(pyrrol-1-yl)pyridine and its derivatives have been shown to act as supramolecular chemodosimeters for sensing nitrite ions in aqueous solutions, detectable by the naked eye. mdpi.com The introduction of methyl substituents onto the pyrrole moiety was found to affect the size of the supramolecular system and its sensing properties. mdpi.com

Fluorescent chemosensors based on pyridine derivatives can exhibit "turn-off" or "turn-on" responses. A "turn-off" sensor shows a quenching of its fluorescence upon binding to an analyte. acs.org The table below presents data on the detection of various metal ions by pyridine-based sensors, illustrating the principle of modulated sensing.

Sensor MoietyTarget IonDetection MethodLimit of Detection (LOD)
1-(2-Pyridyl)-4-styrylpyrazoleHg2+Fluorescence Turn-off3.1 x 10-7 M
BODIPY with Pyridine LigandsCu2+Fluorescence QuenchingNot specified
4-(pyrrol-1-yl)pyridineNitrite (NO2-)Colorimetric/Naked Eye0.330 ppm
4-(2,5-dimethyl-pyrrol-1-yl)pyridineNitrite (NO2-)Colorimetric/Naked Eye1.06 ppm

This table compiles findings from various pyridine-based sensor systems to demonstrate how different structural designs achieve selective analyte detection. mdpi.commdpi.comacs.orgnih.gov

The design of these sensors leverages the coordination properties of the pyridine nitrogen. The fluorophenyl group in this compound can modulate the electronic properties of the pyridine ring, thereby influencing its binding affinity and selectivity for specific ions. This modulation is a key strategy in developing highly selective and sensitive chemosensors for environmental and biological monitoring. mdpi.comresearchgate.net

Advanced Analytical Methodologies for 4 2 Fluorophenyl Pyridine

Development of Chromatographic Separation Techniques for Purity Assessment and Process Monitoring

Chromatographic techniques are fundamental for separating 4-(2-Fluorophenyl)pyridine from starting materials, by-products, and degradation products, thereby enabling accurate purity assessment and real-time process control.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Research Findings: Method development for pyridine (B92270) derivatives often employs C18 columns due to their hydrophobicity, which allows for good retention and separation of aromatic compounds. researchgate.net A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The choice of buffer and its pH can be critical for achieving optimal peak shape and resolution, especially for basic compounds like pyridines. helixchrom.com UV detection is commonly used, with the wavelength set near one of the absorption maxima of the analyte to ensure high sensitivity. For instance, pyridine itself has absorption maxima around 254 nm. sielc.com For purity analysis, gradient elution is often preferred to resolve impurities with a wide range of polarities. Validation of such methods, in accordance with ICH guidelines, typically involves assessing parameters like linearity, precision, accuracy, and robustness to ensure the method is reliable for its intended purpose. iaea.orgiosrjournals.org

Table 1: Representative HPLC Parameters for Analysis of Phenylpyridine Analogs
ParameterConditionRationale/Reference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for separation of aromatic, moderately polar compounds. iosrjournals.orgresearchgate.net
Mobile PhaseAcetonitrile : Water with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile provides good elution strength. TFA is used as an ion-pairing agent to improve peak shape for basic pyridine moiety. helixchrom.com
ElutionGradient (e.g., 20% to 80% Acetonitrile over 20 min)Ensures elution and separation of the main analyte as well as potential impurities with different polarities.
Flow Rate1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column. iaea.org
DetectionUV-Vis Diode Array Detector (DAD) at ~250 nmBased on the expected UV absorbance of the pyridine and phenyl rings. DAD allows for peak purity assessment. researchgate.netresearchgate.net
Injection Volume10 µLStandard volume to avoid column overloading while ensuring sensitivity.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the purity assessment of volatile and thermally stable compounds such as this compound. It offers high resolution and definitive identification of components.

Research Findings: The analysis of fluorinated organic compounds by GC-MS is a well-established practice. researchgate.net The choice of column is critical; a mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5), is generally suitable for separating aromatic isomers and related compounds. A temperature-programmed analysis is necessary to ensure the efficient elution of the analyte while separating it from more or less volatile impurities. chromatographyonline.com Electron Ionization (EI) is a common ionization technique, providing reproducible fragmentation patterns that can be used for library matching and structural confirmation. However, for fluorinated compounds, the molecular ion may sometimes be weak or absent. In such cases, softer ionization techniques like Field Ionization (FI) can be advantageous for determining the molecular weight. jeol.com

Table 2: Suggested GC-MS Parameters for this compound Analysis
ParameterConditionRationale/Reference
ColumnHP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)Standard, robust column for a wide range of semi-volatile organic compounds. chromatographyonline.com
Carrier GasHelium at a constant flow of 1.2 mL/minInert carrier gas compatible with MS detection.
Oven ProgramInitial 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)Allows for separation of potential impurities from the solvent and analyte.
InjectorSplit/Splitless, 250°C, Split ratio 50:1Prevents thermal degradation and accommodates a range of concentrations.
DetectorMass Spectrometer (MS)Provides high selectivity and structural information. thermofisher.com
MS ParametersIonization: EI, 70 eV; Scan Range: 50-350 amuStandard EI energy for library comparison; scan range covers the expected mass of the analyte and its fragments. hmdb.ca

On-Line and In-Situ Spectroscopic Monitoring during Synthesis and Reaction Engineering

The synthesis of this compound, often via cross-coupling reactions like the Suzuki-Miyaura coupling, can be significantly optimized by using on-line and in-situ spectroscopic monitoring. rsc.orgugr.es These Process Analytical Technology (PAT) tools provide real-time data on reactant consumption, product formation, and intermediate species, enabling better control over reaction conditions and endpoints. mdpi.comnih.gov

Research Findings: Several spectroscopic techniques are suitable for in-situ monitoring. spectroscopyonline.com

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the reaction by tracking characteristic peaks. For example, in a Suzuki coupling between 4-halopyridine and 2-fluorophenylboronic acid, one could monitor the disappearance of a C-Br stretching vibration or a boronic acid B-O-H vibration, and the concurrent appearance of peaks corresponding to the C-C bond formation and the product's unique fingerprint region. nih.gov Raman spectroscopy is often advantageous for its low sensitivity to water and its ability to be used with fiber-optic probes directly inserted into the reactor. mdpi.com

NMR Spectroscopy: For reactions involving fluorinated compounds, ¹⁹F NMR is a powerful in-situ monitoring tool. azom.com The synthesis of this compound could be monitored by observing the disappearance of the ¹⁹F NMR signal from 2-fluorophenylboronic acid and the appearance of a new, distinct signal for the fluorine atom in the product molecule. This provides clean, quantitative data on reaction progress. azom.com

UV-Vis Spectroscopy: Using a fiber-optic probe, UV-Vis spectroscopy can track the change in conjugation of the aromatic system as the reaction proceeds. The formation of the biaryl product will result in a different absorption spectrum compared to the reactants, allowing for real-time concentration tracking. rsc.org

Table 5: Applicability of In-Situ Spectroscopic Techniques for Monitoring this compound Synthesis
TechniqueParameter MonitoredAdvantagesLimitations
FTIR SpectroscopyVibrational bands of reactants (e.g., C-Halogen, B-OH) and product.Rich structural information; widely available. fu-berlin.deWater and some solvents have strong IR absorption; probe can be fouled.
Raman SpectroscopyVibrational bands of reactants and product (especially C-C bonds).Low interference from water; excellent for use with fiber-optic probes. mdpi.comFluorescence from sample can interfere; weaker signal than IR.
¹⁹F NMR SpectroscopyChemical shift of fluorine in reactant vs. product.Highly specific and quantitative; clean background. azom.comRequires reaction to be run in or near an NMR spectrometer; lower sensitivity.
UV-Vis SpectroscopyChanges in electronic absorption spectrum due to altered conjugation.High sensitivity; simple instrumentation. rsc.orgLess structural specificity; susceptible to interference from colored impurities.

Infrared (IR) and Raman Spectroscopy for Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-invasive method for monitoring the progress of chemical reactions in real time. These methods probe the vibrational modes of molecules, which are directly related to their chemical bonds and functional groups. researchgate.netlibretexts.org As a reaction proceeds, the disappearance of vibrational modes associated with reactants and the appearance of new modes corresponding to the product can be tracked quantitatively.

In a typical synthesis of this compound, such as a Suzuki-Miyaura cross-coupling reaction between a 4-halopyridine (e.g., 4-chloropyridine) and 2-fluorophenylboronic acid, IR and Raman spectroscopy can monitor several key transformations. The initial reaction mixture would exhibit characteristic vibrational bands for the C-Cl bond in 4-chloropyridine (B1293800) and the B-O bonds of the boronic acid. researchgate.netnist.gov As the reaction progresses to form the C-C bond between the two aromatic rings, these reactant peaks would diminish in intensity, while new peaks characteristic of the this compound product would emerge.

Key spectral regions of interest for monitoring this transformation include:

Disappearance of Reactant Bands: The stretching vibration of the C-Cl bond in 4-chloropyridine and the B-O stretching modes of 2-fluorophenylboronic acid (typically in the 1300-1400 cm⁻¹ region) are strong indicators of reactant consumption. researchgate.netnist.gov

Appearance of Product Bands: The formation of the new carbon-carbon bond between the phenyl and pyridine rings gives rise to new skeletal vibrations. Furthermore, shifts in the pyridine ring breathing modes and the C-F stretching vibration can be observed as the electronic environment of the rings changes upon product formation. researchgate.netresearchgate.netresearchgate.net

The complementary nature of IR and Raman spectroscopy is advantageous; while IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability, often providing clearer signals for symmetric vibrations and skeletal modes of aromatic rings. researchgate.net By using fiber-optic probes, spectra can be collected in-situ without disturbing the reaction.

Below is a hypothetical data table illustrating the key vibrational frequency changes that could be monitored during the synthesis of this compound.

Vibrational ModeReactant / ProductTypical Wavenumber (cm⁻¹)Spectroscopy MethodObservation During Reaction
B-O Stretch2-Fluorophenylboronic acid~1344 - 1376IR, RamanSignal decreases
C-Cl Stretch4-Chloropyridine~700 - 800IRSignal decreases
Pyridine Ring Breathing4-Chloropyridine~995RamanSignal decreases and shifts
C-F StretchThis compound~1190 - 1210IRSignal increases
Inter-ring C-C StretchThis compound~1250 - 1300RamanSignal increases
Substituted Pyridine Ring ModeThis compound~1010RamanSignal increases

Real-Time NMR Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for structural elucidation, and its application in real-time or in-situ monitoring provides unparalleled insights into reaction mechanisms. researchgate.netnih.gov By acquiring spectra at regular intervals directly from the reaction vessel, it is possible to identify reactants, products, and transient intermediates, as well as to obtain quantitative kinetic data. researchgate.nethmdb.ca

For the synthesis of this compound, real-time NMR is particularly powerful due to the presence of the fluorine atom. ¹⁹F NMR spectroscopy offers several advantages:

High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in high detection sensitivity.

Wide Chemical Shift Range: The ¹⁹F chemical shift is highly sensitive to the electronic environment, leading to a broad spectral window (~ -300 to 400 ppm) that minimizes signal overlap. thermofisher.com

"Clean" Background: With no other fluorine atoms typically present in the reaction medium, the ¹⁹F spectrum provides a clear and unambiguous view of the fluorine-containing species.

Monitoring the synthesis via real-time ¹⁹F NMR would show a signal for the starting material, 2-fluorophenylboronic acid, decreasing over time, while a new signal corresponding to the product, this compound, appears and grows. The chemical shift of the fluorine atom is expected to change significantly as the boronic acid group is replaced by the pyridyl group, reflecting the new electronic environment. nih.gov

Simultaneously, ¹H NMR can track the changes in the aromatic protons on both rings. The distinct signals and coupling patterns of the protons on the 4-chloropyridine and 2-fluorophenylboronic acid would transform into the more complex pattern of the final product. By integrating the signals over time, the relative concentrations of all species can be determined, allowing for detailed kinetic modeling. This can help elucidate the rate-determining step and identify the formation of any side-products or catalytic intermediates that may be present in sufficient concentration.

The following table provides plausible ¹H and ¹⁹F NMR chemical shifts for reactants and the product in a hypothetical reaction monitored in a common NMR solvent like CDCl₃.

CompoundNucleusTypical Chemical Shift (δ, ppm)Observation During Reaction
4-Chloropyridine¹H~8.6 (H2, H6), ~7.4 (H3, H5)Signals decrease
2-Fluorophenylboronic acid¹H~7.1 - 7.8 (multiplets)Signals decrease
2-Fluorophenylboronic acid¹⁹F~ -110 to -115Signal decreases
This compound¹H~8.7 (H2', H6'), ~7.3 - 7.8 (multiplets)Signals increase
This compound¹⁹F~ -113 to -118Signal increases

By combining these advanced analytical methodologies, researchers can move beyond simple endpoint analysis to develop a comprehensive, real-time understanding of the chemical processes involved in the synthesis of this compound, leading to more efficient, robust, and controlled manufacturing processes.

Future Directions and Perspectives in 4 2 Fluorophenyl Pyridine Research

Opportunities in Sustainable and Atom-Economical Synthesis

The future synthesis of 4-(2-fluorophenyl)pyridine and its derivatives is increasingly steering towards green chemistry principles, prioritizing sustainability, efficiency, and minimal waste generation. Traditional cross-coupling methods, while effective, often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions. The next generation of synthetic strategies will focus on overcoming these limitations.

Opportunities lie in the development of catalytic systems that operate under milder conditions, utilize earth-abundant metals, and are recyclable. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a common method for generating such biaryl linkages, can be made more sustainable. Research is shifting towards using water as a reaction solvent, designing highly active catalysts that can be used at very low loadings (parts per million), and employing ligands that promote efficient coupling of challenging substrates at room temperature. Furthermore, continuous flow chemistry presents a scalable and safer alternative to batch processing, allowing for precise control over reaction parameters and minimizing waste.

Atom economy, a core principle of green chemistry, will drive the exploration of C-H activation and functionalization reactions. researchgate.net These methods allow for the direct coupling of pyridine (B92270) and fluorobenzene (B45895) feedstocks without the need for pre-functionalization (e.g., halogenation or boronation), thus eliminating steps and the generation of stoichiometric byproducts. researchgate.net The development of catalysts that can selectively activate specific C-H bonds on either the pyridine or the fluorophenyl ring will be a significant breakthrough. nih.gov

Synthetic StrategyTraditional ApproachFuture Sustainable/Atom-Economical ApproachKey Advantages of Future Approach
Cross-Coupling (e.g., Suzuki)Pd catalyst (high loading), organic solvents (e.g., Toluene, Dioxane), stoichiometric base.Low-loading recyclable Pd or Ni catalysts, aqueous solvent systems, catalytic base, microwave or flow chemistry.Reduced catalyst waste, elimination of toxic solvents, lower energy consumption, improved safety and scalability.
C-H Activation/ArylationOften requires directing groups and harsh conditions.Direct, catalyst-controlled regioselective C-H arylation of pyridines with fluorobenzenes.Maximizes atom economy, reduces synthetic steps, minimizes pre-functionalization waste. nih.gov
Multicomponent Reactions (MCRs)Stepwise assembly of pyridine ring followed by arylation.One-pot synthesis from simple acyclic precursors, potentially under solvent-free or ultrasonic conditions.High efficiency, convergence, and complexity generation in a single step.

Exploration of Novel Reactivity Patterns and Uncharted Transformations

The unique electronic and steric profile of this compound opens avenues for exploring reactivity beyond simple functionalization. The electron-deficient pyridine ring is susceptible to nucleophilic attack, while the C-F bond on the phenyl ring presents opportunities for unique transformations.

A significant area of future research is the dearomatization of the pyridine ring. mdpi.com Nucleophilic addition to N-activated pyridinium (B92312) salts can transform the flat, aromatic system into complex, three-dimensional dihydropyridine (B1217469) or piperidine (B6355638) structures. mdpi.com These scaffolds are of high value in medicinal chemistry. Developing catalytic, enantioselective dearomatization methods specific to 4-arylpyridines would provide access to novel chiral building blocks.

Another frontier is the selective functionalization of the carbon-fluorine bond. While often considered inert, the C-F bond can be activated under specific catalytic conditions, allowing for its conversion into other functional groups. This would enable the late-stage diversification of this compound derivatives, transforming the fluorine atom from a simple property-modulating group into a synthetic handle.

Furthermore, leveraging biocatalysis could unlock highly selective and environmentally benign transformations. uni-halle.deccspublishing.org.cn Enzymes, such as cytochrome P450 monooxygenases, could be engineered to perform regioselective hydroxylation on either the pyridine or the fluorophenyl ring, a transformation that is challenging to achieve with conventional chemical methods. nih.gov Such enzymatic reactions could mimic phase-I metabolism, providing access to valuable hydroxylated derivatives. uni-halle.deccspublishing.org.cn

Transformation TypeDescriptionPotential Products/Applications
Catalytic DearomatizationNucleophilic addition to the activated pyridine ring to break aromaticity. mdpi.commdpi.comChiral dihydropyridines and piperidines for drug discovery.
C-F Bond ActivationCatalytic cleavage and functionalization of the typically robust carbon-fluorine bond.Late-stage diversification of the molecule; installation of new functional groups.
Biocatalytic OxidationEnzyme-mediated, site-selective hydroxylation of C-H bonds. uni-halle.denih.govRegio-pure hydroxylated metabolites for pharmacological studies or as synthetic intermediates.
Photoredox CatalysisGeneration of radical intermediates under visible light to enable novel bond formations.Access to complex derivatives via previously inaccessible reaction pathways.

Advancements in Multiscale Computational Modeling for Targeted Design

Computational chemistry is set to become an indispensable tool for accelerating research on this compound. By moving beyond empirical screening to in silico design, researchers can rationally target molecules with desired properties, saving significant time and resources.

Density Functional Theory (DFT) will be crucial for elucidating the fundamental electronic structure, predicting reactivity, and understanding reaction mechanisms. nih.govrsc.org DFT calculations can map out the molecular electrostatic potential, identify the most likely sites for electrophilic or nucleophilic attack, and calculate the energy barriers for various transformations, thereby guiding the development of new synthetic methods.

For drug discovery applications, Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations will be paramount. mdpi.comagropages.comresearchgate.net QSAR models can correlate structural features of this compound derivatives with their biological activity, identifying key substituents and properties that govern efficacy. researchgate.net Molecular docking can predict how these molecules bind to target proteins, providing insights into the specific interactions (e.g., hydrogen bonds, π-stacking) that drive affinity and selectivity. cnrs-imn.fr

Molecular dynamics (MD) simulations will offer a dynamic view of how this compound-containing systems behave over time. researchgate.net This is particularly relevant for materials science, where MD can model the self-assembly of molecules into liquid crystals or the interaction of a polymer chain with its environment. researchgate.net In a biological context, MD can simulate the stability of a ligand-protein complex, providing a more realistic assessment of binding affinity than static docking. nih.gov

Computational MethodApplication in this compound ResearchAnticipated Outcome
Density Functional Theory (DFT)Calculating electronic properties, reaction energies, and transition states. mdpi.comRationalization of reactivity; prediction of spectroscopic properties; mechanistic insights for new reactions.
Quantitative Structure-Activity Relationship (QSAR)Correlating molecular descriptors with biological activity (e.g., toxicity, inhibition). mdpi.comPredictive models for designing more potent and selective drug candidates or agrochemicals.
Molecular DockingSimulating the binding pose and affinity of derivatives within a biological target's active site. researchgate.netIdentification of key binding interactions; virtual screening of compound libraries.
Molecular Dynamics (MD)Simulating the time-dependent behavior of molecules and their complexes in a realistic environment. bohrium.comAssessment of binding stability; modeling of material self-assembly; prediction of conformational changes.

Synergistic Integration into Multifunctional Material Systems

The unique combination of a coordinating pyridine head and a fluorinated aryl tail makes this compound an attractive building block for advanced functional materials. Future research will focus on integrating this molecule into multifunctional systems where its properties work in synergy with other components to achieve enhanced performance.

In the field of Metal-Organic Frameworks (MOFs), the pyridine nitrogen can act as a robust coordinating ligand for metal nodes. nih.govrsc.org The fluorophenyl group, projecting into the pores of the framework, can tailor the pore's chemical environment. This could be exploited to create MOFs with selective gas sorption properties, where the fluorine atoms enhance affinity for specific analytes. The fluorinated pores could also create a unique hydrophobic environment for catalyzing organic reactions.

The incorporation of this compound into conjugated polymers is another promising direction. nih.govrsc.org Fluorination is a known strategy to lower the HOMO and LUMO energy levels of organic semiconductors, which can improve their ambient stability and tune their electronic properties for applications in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The pyridine unit can further modify electronic properties and introduce sites for protonation or metal coordination, leading to materials whose optical or conductive properties can be switched by external stimuli.

Finally, in the realm of soft matter, the rigid, polar structure of this compound makes it a candidate for designing novel liquid crystals. researchgate.netuni-halle.denih.gov The interplay between the dipole moments of the pyridine and C-F bond can influence the self-assembly and mesophase behavior, while the biaryl structure provides the necessary shape anisotropy. researchgate.netbohrium.com

Material SystemRole of this compoundSynergistic Property/Function
Metal-Organic Frameworks (MOFs)Pyridyl group as a coordinating ligand; fluorophenyl group lining the pores. nih.govEnhanced selectivity in gas separation; tailored microenvironment for catalysis.
Conjugated PolymersComponent of the polymer backbone, providing electronic tuning via fluorination. nih.govImproved stability and charge-transport in organic electronics (OLEDs, OPVs).
Liquid CrystalsMesogenic core unit with tailored polarity and intermolecular interactions. uni-halle.deCreation of novel mesophases with specific dielectric and optical properties.
Supramolecular AssembliesBuilding block for self-assembly via hydrogen bonding or metal coordination.Stimuli-responsive materials; functional gels and films.

Potential for Expanded Roles in Emerging Technologies

The this compound motif is well-positioned to play a significant role in several emerging technologies, particularly in areas that demand molecular precision and tailored electronic properties.

In medicinal chemistry , the fluorinated pyridine scaffold is a "privileged" structure found in numerous FDA-approved drugs. mdpi.comnih.govresearchgate.net The fluorine atom can enhance metabolic stability, increase binding affinity through specific interactions (e.g., with amide backbones in proteins), and improve membrane permeability. nbinno.com Future drug discovery efforts will likely see this fragment incorporated into novel therapeutic modalities, such as targeted protein degraders (e.g., PROTACs) and covalent inhibitors, where precise orientation and reactivity are key. Its role as an inhibitor of P-glycoprotein and other efflux pumps also suggests potential applications in overcoming multidrug resistance in cancer therapy. nih.govnih.gov

In the agrochemical industry , there is a continuous need for new herbicides, insecticides, and fungicides with improved efficacy, selectivity, and environmental profiles. nih.govnih.gov Fluorinated compounds are disproportionately represented among modern agrochemicals. ccspublishing.org.cn The this compound scaffold can serve as a starting point for the development of new active ingredients that exploit the known benefits of fluorine in modulating biological activity and stability. agropages.com

In organic electronics , beyond OLEDs, the tunable electronic properties of this compound derivatives make them candidates for components in organic field-effect transistors (OFETs), sensors, and photoredox catalysts. The strong dipole moment and ability to participate in intermolecular interactions could be harnessed to control molecular packing in thin films, which is critical for efficient charge transport.

Emerging TechnologyPotential Role of this compoundKey Advantages Conferred by the Scaffold
Drug Discovery (e.g., Kinase Inhibitors, PROTACs)Core scaffold or key binding fragment. nih.govekb.egEnhanced metabolic stability, improved binding affinity, favorable pharmacokinetic properties. nbinno.com
AgrochemicalsLead structure for new pesticides and herbicides. nih.govnih.govIncreased potency, stability, and favorable toxicological profile.
Organic Electronics (OLEDs, OFETs)Component in emissive layers, charge-transport materials, or host materials. nih.govmbraunchina.comTuned energy levels for efficient charge injection/transport; enhanced thermal and atmospheric stability.
Chemical SensorsFunctional unit in a sensor array that interacts with specific analytes.Changes in fluorescence or conductivity upon binding to a target molecule.

Q & A

Q. Q1. What safety protocols should be followed when handling 4-(2-Fluorophenyl)pyridine in laboratory settings?

Answer: Due to limited toxicological data, adhere to strict safety measures:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is advised if dust or aerosols are generated .
  • Engineering Controls: Work in a fume hood with adequate ventilation. Equip the workspace with emergency eye-wash stations and hand-washing facilities .
  • Waste Disposal: Treat contaminated materials as hazardous waste. Decontaminate surfaces with ethanol or isopropanol after use .

Q. Q2. How can researchers synthesize this compound with high purity?

Answer: A common approach involves Suzuki-Miyaura coupling :

React 2-fluorophenylboronic acid with a halogenated pyridine precursor (e.g., 4-bromopyridine) using a palladium catalyst (e.g., Pd(PPh₃)₄).

Optimize reaction conditions: Use anhydrous DMF as a solvent, maintain inert atmosphere (N₂/Ar), and heat at 80–100°C for 12–24 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Key Quality Control:

  • Confirm purity (>95%) using HPLC with UV detection (λ = 254 nm).
  • Validate structure via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. Q3. How does fluorination at the 2-position of the phenyl ring influence the compound’s electronic properties and biological interactions?

Answer: The 2-fluorophenyl group induces steric and electronic effects:

  • Steric Effects: The ortho-fluorine atom creates a bulky environment, potentially hindering binding to flat active sites (e.g., enzyme pockets).
  • Electronic Effects: Fluorine’s electronegativity increases the electron-withdrawing nature of the phenyl ring, altering π-π stacking and hydrogen-bonding capabilities.

Methodology for SAR Studies:

Compare binding affinities of 2-fluorophenyl vs. 3-/4-fluorophenyl analogs to target proteins (e.g., kinases) using surface plasmon resonance (SPR).

Analyze electronic profiles via density functional theory (DFT) to correlate substituent effects with activity .

Q. Q4. What analytical techniques are critical for characterizing intra- and intermolecular interactions in this compound derivatives?

Answer:

  • Intramolecular Interactions (e.g., C–F···H–C):
    • 2D 19F^{19}F-1H^1H HOESY NMR: Maps spatial proximity between fluorine and hydrogen atoms .
    • X-ray Crystallography: Resolves fluorine’s positional preferences (e.g., proximity to H5 vs. H3 in pyridine rings) .
  • Intermolecular Interactions:
    • DSC/TGA: Assess thermal stability and packing motifs influenced by fluorine.
    • Molecular Dynamics Simulations: Predict aggregation behavior in solution .

Q. Q5. How can researchers design experiments to study the compound’s potential as a kinase inhibitor?

Answer: Stepwise Experimental Design:

Virtual Screening: Dock this compound into kinase ATP-binding pockets (e.g., EGFR, BRAF) using AutoDock Vina. Prioritize targets with high docking scores.

In Vitro Assays:

  • Kinase Inhibition Assay: Use ADP-Glo™ to measure IC₅₀ values against recombinant kinases.
  • Cellular Efficacy: Test antiproliferative effects in cancer cell lines (e.g., HeLa, A549) via MTT assays.

Mechanistic Studies:

  • Perform Western blotting to assess phosphorylation inhibition of downstream targets (e.g., ERK1/2).
  • Use CRISPR-Cas9 to knockout candidate kinases and validate target engagement .

Q. Q6. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

Answer:

  • Salt Formation: Synthesize hydrochloride salts to enhance aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the pyridine nitrogen.
  • Nanoparticle Formulation: Encapsulate in PEGylated liposomes for sustained release.

Evaluation Metrics:

  • Measure logP (octanol/water) to assess lipophilicity.
  • Conduct pharmacokinetic studies in rodents to determine Cₘₐₓ, t₁/₂, and AUC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.